1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FIN3/c14-11-6-2-1-4-9(11)8-18-13-10(12(15)17-18)5-3-7-16-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXVRHDLHZVBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725578 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-72-5 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties, an exemplary synthesis protocol, and relevant biological context for the compound 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS No: 1313738-72-5). This molecule is a key intermediate in the synthesis of Riociguat, a stimulator of soluble guanylate cyclase (sGC) used in the treatment of pulmonary hypertension. Due to its status as a non-commodity chemical intermediate, detailed experimental data is not extensively published. This guide consolidates known information and provides established methodologies for analogous compounds to aid researchers in their work.
Core Physicochemical Properties
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1313738-72-5 | [1] |
| Molecular Formula | C₁₃H₉FIN₃ | [1] |
| Molecular Weight | 353.13 g/mol | [1] |
| Calculated Density | 1.8 ± 0.1 g/cm³ | Calculated |
| Calculated Polarizability | 30.7 ± 0.5 10⁻²⁴ cm³ | Calculated |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine with 2-fluorobenzyl bromide[1]. While the full, detailed experimental protocol for this specific transformation is not published, a representative procedure for a similar N-alkylation of a pyrazolo[3,4-b]pyridine core is provided below as a practical guide.
Exemplary Protocol: N-Alkylation of a Pyrazolo[3,4-b]pyridine Core
This protocol is adapted from established procedures for the synthesis of related pyrazolo[3,4-b]pyridine derivatives and should be optimized for the specific substrates.
Objective: To synthesize this compound from 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Materials:
-
3-iodo-1H-pyrazolo[3,4-b]pyridine
-
2-Fluorobenzyl bromide
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 20 minutes.
-
Add 2-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Biological Context and Associated Signaling Pathway
This compound is a documented intermediate in the synthesis of Riociguat[1]. Riociguat is a potent stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. Therefore, the biological relevance of this intermediate is linked to the mechanism of action of its final product, Riociguat.
The Nitric Oxide (NO) - sGC - cGMP Signaling Pathway
The NO-sGC-cGMP pathway is fundamental for regulating vascular tone and blood flow. Dysfunction in this pathway is implicated in the pathophysiology of pulmonary hypertension. Riociguat exerts its therapeutic effect by directly stimulating sGC, both independently of NO and by sensitizing the enzyme to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers a cascade leading to smooth muscle relaxation and vasodilation.
Below is a diagram illustrating the logical flow of this signaling pathway and the role of Riociguat.
Conclusion
This compound is a valuable intermediate for the synthesis of the cardiovascular drug Riociguat. While comprehensive physicochemical data is not widely published, this guide provides the core known properties and an exemplary, adaptable synthesis protocol. The compound's relevance is understood through the potent activity of Riociguat on the NO-sGC-cGMP signaling pathway, a key target in the treatment of pulmonary hypertension. This document serves as a foundational resource for researchers working with this and related pyrazolo[3,4-b]pyridine structures.
References
Spectroscopic Profile of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine. This compound is of interest in medicinal chemistry and drug discovery, and a thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and application in further research.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.60 | dd | 1H | H-6 (Pyridine ring) |
| ~8.10 | dd | 1H | H-4 (Pyridine ring) |
| ~7.30-7.10 | m | 5H | Aromatic (Fluorobenzyl) & H-5 (Pyridine) |
| ~5.70 | s | 2H | CH₂ (Benzyl) |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm). dd = doublet of doublets, m = multiplet, s = singlet.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, J ≈ 245 Hz) | C-F (Fluorobenzyl) |
| ~152 | C-7a (Pyrazolo[3,4-b]pyridine) |
| ~149 | C-6 (Pyrazolo[3,4-b]pyridine) |
| ~131 | C-4 (Pyrazolo[3,4-b]pyridine) |
| ~130-124 (m) | Aromatic (Fluorobenzyl) |
| ~124 (d, J ≈ 3 Hz) | Aromatic (Fluorobenzyl) |
| ~115 (d, J ≈ 22 Hz) | Aromatic (Fluorobenzyl) |
| ~115 | C-5 (Pyrazolo[3,4-b]pyridine) |
| ~92 | C-3a (Pyrazolo[3,4-b]pyridine) |
| ~85 | C-3 (Iodo-substituted) |
| ~50 | CH₂ (Benzyl) |
Predicted in CDCl₃ at 100 MHz. d = doublet due to C-F coupling.
Table 3: Mass Spectrometry Data
| m/z | Ion |
| 353.99 | [M]⁺ |
| 227.01 | [M - I]⁺ |
| 109.04 | [C₇H₆F]⁺ (Fluorobenzyl cation) |
M represents the molecular ion.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
¹H and ¹³C NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent)
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry
Mass spectral data is obtained using an Agilent 6890 GC coupled to a 5973 Mass Selective Detector (or equivalent) with electron ionization (EI).
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 50-500 amu
-
Sample Introduction: A dilute solution of the compound in methanol is injected into the GC inlet.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 300 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR and MS analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to aid researchers in the identification, characterization, and further development of this and related compounds.
Unlocking New Therapeutic Avenues: A Technical Guide to the Therapeutic Targets of Pyrazolo[3,4-b]pyridine Compounds
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to the purine bases of DNA. This feature allows it to function as a versatile "hinge-binding" motif, making it an ideal candidate for the development of ATP-competitive inhibitors, particularly for protein kinases. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, with a significant focus on oncology. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazolo[3,4-b]pyridine compounds, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways to support researchers and drug development professionals in this promising field.
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the progression of the eukaryotic cell cycle. The aberrant activity of CDKs, particularly CDK2, is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated as inhibitors of CDKs, aiming to arrest the cell cycle in cancer cells.
Quantitative Data: CDK Inhibition
The following table summarizes the in vitro inhibitory activity of selected pyrazolo[3,4-b]pyridine compounds against CDK2.
| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6b | CDK2 | 0.27 | Staurosporine | - |
| 8 | CDK2 | 0.65 | Roscovitine | 0.39 |
| 9a | CDK2 | 1.630 | Ribociclib | 0.068 |
| 14g | CDK2 | 0.460 | Ribociclib | 0.068 |
Data sourced from multiple studies.[1][2][3]
Signaling Pathway: CDK2 in G1/S Transition
Inhibition of the Cyclin E/CDK2 complex prevents the phosphorylation of the Retinoblastoma protein (Rb). This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for DNA replication, thereby arresting the cell cycle at the G1/S checkpoint and inhibiting proliferation.[4][5][6][7]
Caption: CDK2 signaling pathway at the G1/S cell cycle transition.
Experimental Protocol: Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines a common method for determining the in vitro potency (IC50) of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[8]
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine test compound in Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
Dilute the purified recombinant CDK2/Cyclin A or E enzyme and the specific substrate peptide (e.g., Histone H1) to desired concentrations in Kinase Buffer.
-
Prepare an ATP solution at a concentration close to its Km value for the enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions (or DMSO for controls).
-
Add the diluted enzyme solution to all wells.
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[8]
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tropomyosin Receptor Kinases (TRKs): Drivers of Neurotrophic Signaling
The Tropomyosin Receptor Kinase (TRK) family (TrkA, TrkB, TrkC) are receptor tyrosine kinases essential for the development and function of the nervous system. However, chromosomal rearrangements leading to NTRK gene fusions can create constitutively active chimeric proteins that act as oncogenic drivers in a wide range of tumors. Pyrazolo[3,4-b]pyridines have emerged as potent inhibitors of these oncogenic fusions.
Quantitative Data: TRK Inhibition
The following table shows the in vitro inhibitory activity of a lead pyrazolo[3,4-b]pyridine compound against TrkA.
| Compound ID | Target | IC50 (nM) |
| C03 | TrkA | 56 |
| C09 | TrkA | 57 |
| C10 | TrkA | 26 |
Data from a study on novel TrkA inhibitors.[10]
Signaling Pathway: TRK Receptor Activation
Upon binding of a neurotrophin ligand (like NGF) or as a result of oncogenic fusion, TRK receptors dimerize and trans-autophosphorylate specific tyrosine residues in their intracellular kinase domains. These phosphotyrosine residues serve as docking sites for adaptor proteins like Shc and PLCγ, which in turn activate major downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[11][12][13] These pathways promote cell survival, proliferation, and differentiation, processes that are hijacked in cancer.
Caption: Overview of the TRK signaling pathway and its inhibition.
Experimental Protocol: TRK Kinase Assay
The protocol for a TRK kinase assay is highly similar to the CDK2 assay described previously, with specific reagents being substituted.
-
Reagents: Use purified recombinant TrkA, TrkB, or TrkC enzyme and a suitable substrate, such as Poly (Glu4, Tyr1).[14]
-
Procedure: Follow the steps for the Biochemical Kinase Assay (e.g., ADP-Glo™), including compound dilution, kinase reaction, and signal detection.[9]
-
Analysis: Determine IC50 values by plotting inhibitor concentration versus percentage of kinase activity inhibition.
Fibroblast Growth Factor Receptors (FGFRs): Key Players in Angiogenesis and Development
The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that are critical for various biological processes, including embryonic development, tissue repair, and angiogenesis. Dysregulation of FGFR signaling through gene amplification, mutations, or fusions is implicated in the progression of numerous cancers. Pyrazolo[3,4-b]pyridines have been developed as potent and selective inhibitors of FGFRs.
Quantitative Data: FGFR Inhibition
The following table presents the inhibitory profile of a lead pyrazolo[3,4-b]pyridine compound against the FGFR family.
| Compound ID | Target | IC50 (nM) |
| 7n | FGFR1 | 2.1 |
| FGFR2 | 0.7 | |
| FGFR3 | 2.0 | |
| FGFR4 | 52.7 |
Data from a study identifying selective FGFR inhibitors.
Signaling Pathway: FGFR Activation
Binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, in the presence of heparan sulfate co-receptors, induces receptor dimerization and trans-autophosphorylation. This activates the intracellular kinase domain, leading to the recruitment and phosphorylation of adaptor proteins like FRS2α. Phosphorylated FRS2α then serves as a scaffold to assemble signaling complexes that activate downstream pathways, most notably the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[2][10]
Caption: The FGFR signaling cascade and point of inhibition.
Experimental Protocol: FGFR Kinase Binding Assay (LanthaScreen™)
This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay.
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine test compound.
-
Prepare a mixture of the purified FGFR kinase domain and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody mixture.
-
Add the tracer solution. The tracer binds to the kinase's ATP pocket, and the antibody binds to a tag on the kinase, bringing the europium donor and Alexa Fluor® acceptor into close proximity, resulting in a high FRET signal.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Read the plate on a FRET-capable plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor). An effective inhibitor will displace the tracer from the ATP binding site, disrupting FRET and causing a decrease in the emission ratio.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration.
-
Other Notable Kinase Targets
Monopolar Spindle 1 (Mps1) Kinase
Mps1 is a critical serine/threonine kinase that governs the spindle assembly checkpoint (SAC), a surveillance mechanism ensuring accurate chromosome segregation during mitosis. Overexpression of Mps1 is common in aggressive tumors, making it an attractive therapeutic target.
-
Quantitative Data: A representative pyrazolo[3,4-b]pyridine, compound 31 , exhibited potent Mps1 inhibition with an IC50 of 2.596 nM .[11]
-
Signaling Pathway: During mitosis, Mps1 at unattached kinetochores initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing premature sister chromatid separation and aneuploidy. Inhibiting Mps1 abrogates this checkpoint, leading to catastrophic mitotic errors and cell death in rapidly dividing cancer cells.[1]
Caption: Role of Mps1 in the Spindle Assembly Checkpoint.
-
Experimental Protocol: An Mps1 kinase assay can be performed using a protocol similar to the CDK2 assay, utilizing recombinant Mps1 enzyme and a generic substrate like Myelin Basic Protein (MBP).
Topoisomerase IIα: Targeting DNA Topology
DNA Topoisomerase IIα (TOPIIα) is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage, which is critical during DNA replication and chromosome segregation. Because cancer cells are highly proliferative, they are particularly dependent on TOPIIα activity, making it a validated target for chemotherapy.
Quantitative Data: Anti-leukemic and TOPIIα Activity
A recent study highlighted compound 8c from the pyrazolo[3,4-b]pyridine class as a potent anti-leukemic agent that functions through TOPIIα inhibition.[14]
| Compound ID | Cell Line (Leukemia) | GI50 (µM) | Target Activity |
| 8c | K562 | 0.72 | Inhibits TOPIIα-mediated DNA relaxation in a dose-dependent manner. |
| MV4-11 | 3.55 |
GI50: Concentration causing 50% growth inhibition.
Experimental Workflow: Topoisomerase IIα Relaxation Assay
This assay measures the ability of an inhibitor to prevent TOPIIα from relaxing supercoiled plasmid DNA.
Caption: Workflow for a Topoisomerase IIα DNA relaxation assay.
Experimental Protocol: Topoisomerase IIα Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl, 125 mM NaCl, 10mM MgCl2, 5 mM DTT), ATP, and supercoiled plasmid DNA (e.g., pBR322).
-
Inhibitor Addition: Add the pyrazolo[3,4-b]pyridine test compound at various concentrations (or DMSO as a control).
-
Enzyme Addition: Add purified human Topoisomerase IIα enzyme to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye (e.g., STEB containing sucrose, EDTA, and bromophenol blue) and chloroform/isoamyl alcohol.
-
Analysis:
-
Centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Effective inhibitors will prevent the conversion of the fast-migrating supercoiled DNA to the slower-migrating relaxed form.
-
The pyrazolo[3,4-b]pyridine scaffold represents a highly validated and promising core for the development of targeted therapeutics. Its proven ability to potently and selectively inhibit a range of clinically relevant protein kinases—including CDKs, TRKs, FGFRs, and Mps1—as well as other critical cancer targets like Topoisomerase IIα, underscores its broad potential in oncology. The data and methodologies presented in this guide offer a foundational resource for researchers aiming to further explore and optimize compounds based on this versatile scaffold, with the ultimate goal of translating these scientific findings into novel and effective therapies for patients.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Pyrazolo[3,4-b]pyridine Analogs: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatile heterocyclic system is at the core of numerous drug discovery programs, with analogs exhibiting potent activities as kinase inhibitors, anti-cancer agents, and neurological probes.[3][4][5][6] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazolo[3,4-b]pyridine analogs, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two primary approaches: the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine precursor.[7] A prevalent and versatile method involves the cyclization of 5-aminopyrazoles with various 1,3-dielectrophilic synthons.
General Synthesis of 4-Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
A common and effective route to this class of compounds involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.[1]
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL). To this, add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (EtOH, 0.5 mL) at room temperature (25 °C).[1]
-
Degassing and Catalyst Addition: Degas the reaction mixture. Subsequently, add zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 35 mg) as a catalyst.[1]
-
Reaction Conditions: Stir the reaction mixture vigorously at 95 °C for 16 hours.[1]
-
Work-up and Purification: Upon completion, concentrate the mixture in vacuo. Add chloroform (CHCl₃) and water, and separate the organic and aqueous phases. Wash the aqueous phase twice more with CHCl₃. The combined organic layers are then purified, typically by column chromatography, to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[1]
Biological Activities and Structure-Activity Relationships (SAR)
Pyrazolo[3,4-b]pyridine analogs have demonstrated significant potential across various therapeutic areas. A key area of interest is their activity as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation.[4][5][6]
As Kinase Inhibitors
These compounds have been successfully designed to target several kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Pim kinases, and Tropomyosin Receptor Kinases (TRKs).[4][5][6] The structure-activity relationship (SAR) studies often reveal that substitutions at the C4 and C6 positions of the pyrazolo[3,4-b]pyridine core are critical for potency and selectivity.
Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Analogs against TRKA
| Compound | R Group | IC₅₀ (nM) for TRKA | Reference |
| C03 | (structure not shown) | 56 | [6] |
| C09 | (structure not shown) | 57 | [6] |
| C10 | (structure not shown) | 26 | [6] |
| A01 | (structure not shown) | 293 | [6] |
As Probes for Alzheimer's Disease
Certain pyrazolo[3,4-b]pyridine derivatives have shown high affinity and selectivity for β-amyloid plaques, a hallmark of Alzheimer's disease.[1] These molecules often possess fluorescent properties, making them valuable tools for imaging and diagnostics.
Table 2: Photophysical Properties and Yields of Pyrazolo[3,4-b]pyridine Analogs for Amyloid Plaque Binding
| Compound | R Group | Yield (%) | Absorption (nm) | Emission (nm) | Stokes Shift (nm) | Reference |
| 5a | 4-(N,N-dimethylamino)-phenyl | 28 | 390 | 550 | 160 | [1] |
| 5b | 9-anthryl | 13 | 385 | 450 | 65 | [1] |
| 5c | 1-pyrenyl | 20 | 375 | 430 | 55 | [1] |
Signaling Pathways
The therapeutic effects of pyrazolo[3,4-b]pyridine analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
TRK Signaling Pathway in Cancer
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by neurotrophins, trigger downstream signaling cascades involved in cell proliferation, differentiation, and survival.[4] In many cancers, chromosomal rearrangements lead to the formation of TRK fusion proteins, resulting in constitutive kinase activity and uncontrolled cell growth.[4] Pyrazolo[3,4-b]pyridine-based TRK inhibitors can block this aberrant signaling.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Activation of AMPK can have therapeutic benefits in metabolic diseases and cancer.[3] Some pyrazolo[3,4-b]pyridine derivatives have been identified as AMPK activators.[3]
Experimental Workflows for Biological Evaluation
The assessment of the biological activity of novel pyrazolo[3,4-b]pyridine analogs typically follows a standardized workflow, from initial screening to more in-depth mechanistic studies.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of biological activity against a range of targets. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising class of compounds from the laboratory to clinical applications.
References
- 1. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 1H-Pyrazolo[3,4-b]pyridine Derivatives: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this heterocyclic core, with a focus on its development as potent and selective inhibitors for various therapeutic targets. Through a systematic review of published data, this document outlines key synthetic strategies, detailed experimental protocols, and critical insights into the molecular interactions driving the biological activity of these compounds.
Core Structure and Key Interaction Points
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that mimics the purine scaffold, allowing it to interact with the ATP-binding sites of many kinases.[1][2] The SAR of these derivatives is intricately linked to the nature and position of substituents on the pyrazolopyridine ring. Key points of interaction often involve hydrogen bonding from the N1-H of the pyrazole ring and various substitutions at the C3, C4, C5, and C6 positions that modulate potency, selectivity, and pharmacokinetic properties.[3][4][5]
Structure-Activity Relationship Insights Across Therapeutic Targets
The adaptability of the 1H-pyrazolo[3,4-b]pyridine scaffold has been exploited to develop inhibitors for a range of protein kinases and other biological targets. The following sections summarize the key SAR findings for several important target classes.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A significant body of research has focused on developing 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors for cancer therapy.[3][4][6] A crucial finding is the essential role of the N(1)-H of the pyrazolopyridine nucleus in forming a hydrogen bond within the FGFR1 kinase domain; N-methylation of this position leads to a complete loss of activity.[3][4]
Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Derivatives as FGFR1 Inhibitors
| Compound | R Group at C3 | R Group at C6 | FGFR1 IC50 (nM) | H1581 Cell IC50 (nM) |
| 4a | 3,5-dimethoxyphenyl | H | 9 | 16 |
| 5 | (1H-indazol-6-yl) | H | 99 | >1000 |
| 7n | 3,5-dimethoxyphenyl | 2,6-dichloro-3,5-dimethoxyphenyl | 0.8 | 3 |
| 10 | 3,5-dimethoxyphenyl (N-methylated pyrazolo[3,4-b]pyridine) | H | >5000 | ND |
Data compiled from multiple sources.[3][4] ND: Not Determined.
The data clearly indicates that substitution at the C6 position with a 2,6-dichloro-3,5-dimethoxyphenyl group, as seen in compound 7n, dramatically enhances potency.[3][4] This is attributed to favorable interactions within a hydrophobic pocket of the kinase.
Anaplastic Lymphoma Kinase (ALK) Inhibitors
The 1H-pyrazolo[3,4-b]pyridine scaffold has also been successfully employed to develop inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer.[7] SAR studies have focused on overcoming resistance mutations, such as the L1196M gatekeeper mutation. The inhibitory activities are highly dependent on the substituent at the R1 position of a 5-((3-fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridine moiety.[7]
Table 2: Kinase-Inhibitory Activities of 1H-Pyrazolo[3,4-b]pyridine Derivatives against ALK
| Compound | R1 Group | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10a | 4-cyanobenzamide | 453 | Inactive |
| 10b | 3-(trifluoromethyl)benzamide | 28 | 65 |
Data extracted from a study on ALK inhibitors.[7] 'Inactive' indicates less than 50% inhibition at 10 µM.
These findings suggest that modifications to the head group residing in the solvent-exposed region can significantly impact potency against both wild-type and mutant ALK.[7]
TANK-Binding Kinase 1 (TBK1) Inhibitors
In the realm of innate immunity and oncology, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[8] Through rational drug design and extensive optimization, compounds with exceptional potency have been discovered. Compound 15y, for instance, demonstrated an IC50 value of 0.2 nM against TBK1.[8] The SAR studies highlighted the importance of specific substitutions that enhance interactions with key residues in the TBK1 active site, such as Asp157.[8]
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) Inhibitors
Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been synthesized and evaluated as inhibitors of DYRK1A and DYRK1B, kinases implicated in neurological disorders and cancer.[9] Notably, 3,5-diaryl substituted compounds showed excellent DYRK1B inhibitory activity, with IC50 values in the low nanomolar range.[9] Compound 8h, 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine, exhibited the highest potency with a DYRK1B IC50 of 3 nM and also showed significant anti-proliferative activity in colon cancer cells.[9]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of SAR studies. The following sections provide an overview of the key experimental protocols frequently cited in the literature for the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.
General Synthetic Procedure
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives often involves the construction of the pyridine ring onto a pre-existing pyrazole core or vice versa.[1][5] A common route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] Another prevalent method is the palladium-catalyzed C-N coupling reaction to introduce various substituents.[8] The purity of the final compounds is typically confirmed to be greater than 95% by High-Performance Liquid Chromatography (HPLC).[2][8]
In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against their target kinases is a primary determinant of their potential. Radiometric kinase assays or fluorescence-based assays are commonly employed.
-
Radiometric Kinase Assay: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a substrate peptide by the kinase. The reaction is typically carried out in a buffer containing the kinase, substrate, ATP, and the test compound. The amount of incorporated radioactivity is then quantified to determine the level of kinase inhibition.[7]
-
Z'-LYTE Kinase Assay: This is a fluorescence-based assay that measures the phosphorylation of a peptide substrate. The assay relies on the differential sensitivity of the phosphorylated and non-phosphorylated substrates to a protease. Cleavage of the substrate by the protease results in a change in fluorescence resonance energy transfer (FRET), which is used to quantify kinase activity.[8]
Cellular Proliferation Assays
To assess the anti-proliferative effects of the compounds on cancer cell lines, standard cell viability assays are used.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells. Cells are typically seeded in 96-well plates, treated with varying concentrations of the test compounds for a specific duration (e.g., 72 hours), and then incubated with the tetrazolium salt.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells. The assay involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Visualizing the Science: Pathways and Processes
To better understand the context and application of 1H-pyrazolo[3,4-b]pyridine derivatives, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow for their evaluation.
Caption: FGFR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Caption: SAR Logical Relationships.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The extensive SAR data accumulated to date provides a robust framework for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research will likely focus on exploring novel substitution patterns, leveraging computational chemistry for more predictive in silico design, and expanding the therapeutic applications of this versatile core structure to new and challenging biological targets. The continued investigation into this chemical space holds significant promise for addressing unmet medical needs across various disease areas, from oncology to infectious diseases.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Riociguat from 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine
Application Notes and Protocols for the Synthesis of Riociguat
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator, starting from 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Introduction
Riociguat (Adempas®) is a therapeutic agent approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] Its mechanism of action involves the direct stimulation of soluble guanylate cyclase (sGC), an enzyme crucial in the nitric oxide (NO) signaling pathway.[2] Riociguat's dual-action mechanism both directly stimulates sGC and enhances the enzyme's sensitivity to NO, leading to increased levels of cyclic guanosine monophosphate (cGMP).[2][3] This elevation in cGMP promotes vasodilation and exerts antiproliferative effects, addressing the underlying pathology of pulmonary hypertension.[3][4]
The synthesis of Riociguat is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the final active pharmaceutical ingredient (API). This document outlines a synthetic route starting from the key intermediate, this compound.
Signaling Pathway of Riociguat
Riociguat's therapeutic effect is rooted in its modulation of the NO-sGC-cGMP pathway. The following diagram illustrates this signaling cascade.
Caption: Mechanism of action of Riociguat in the vascular smooth muscle cell.
Overall Synthetic Workflow
The synthesis of Riociguat from this compound can be accomplished through a multi-step process. The general workflow is depicted below.
Caption: Overall workflow for the synthesis of Riociguat.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each step in the synthesis of Riociguat from this compound, along with tabulated quantitative data where available from cited literature.
Step 1: Synthesis of 1-(2-Fluorobenzyl)-3-cyano-1H-pyrazolo[3,4-b]pyridine
This step involves a cyanation reaction to replace the iodo group with a cyano group.
Protocol: A protocol for a similar transformation suggests the use of zinc cyanide.[5]
-
To a solution of this compound in a suitable solvent (e.g., DMF), add zinc cyanide and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 1-(2-Fluorobenzyl)-3-cyano-1H-pyrazolo[3,4-b]pyridine.
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [5] |
| Reagents | Zinc Cyanide, Palladium Catalyst | [5] |
| Solvent | DMF | [5] |
| Product | 1-(2-Fluorobenzyl)-3-cyano-1H-pyrazolo[3,4-b]pyridine | [6] |
Step 2: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride
The cyano intermediate is converted to the corresponding carboximidamide hydrochloride.
Protocol: [6]
-
Add 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (919.7 g, 3.646 mol) and methanol (7 L) to a 10 L four-necked flask.
-
With stirring, add sodium methoxide (295 g, 5.469 mol) and stir at room temperature for 2 hours.
-
Add acetic acid (329 g, 5.469 mol) and ammonium chloride (293 g, 5.469 mol).
-
Heat the mixture to reflux overnight.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, leading to the precipitation of a large amount of solid.
-
Filter the solid and wash with DCM to obtain 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide.
-
Suspend the obtained solid (981.0 g, 3.646 mol) in methyl tert-butyl ether (5 L) and pass HCl gas through the suspension for approximately 2.5 hours.
-
Filter the resulting solid, wash with DCM, and dry to yield 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride.
| Parameter | Value/Condition | Reference |
| Starting Material | 1-(2-Fluorobenzyl)-3-cyano-1H-pyrazolo[3,4-b]pyridine | [6] |
| Reagents | Sodium Methoxide, Acetic Acid, Ammonium Chloride, HCl gas | [6] |
| Solvent | Methanol, Methyl tert-butyl ether | [6] |
| Yield (2 steps) | 99.0% | [6] |
| Purity | 99% | [6] |
| Product | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride | [6] |
Step 3: Synthesis of 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine
This step involves the formation of the pyrimidine ring.
Protocol: [7]
-
In a 2 L three-necked flask, add 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride (0.31 mol), 2 L of toluene, and sodium methylate (0.39 mol) under stirring.
-
Add phenylazomalononitrile (0.39 mol).
-
Heat the mixture to reflux at 110 °C.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and filter.
-
Wash the filter cake with toluene.
-
Slurry the solid with water, filter, and dry to obtain the product.
| Parameter | Value/Condition | Reference |
| Starting Material | 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride | [7] |
| Reagents | Phenylazomalononitrile, Sodium Methylate | [7] |
| Solvent | Toluene | [7] |
| Reaction Temp. | 110-120 °C | [7] |
| Yield | 98% | [7] |
| Purity | 99% | [7] |
| Product | 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | [7] |
Step 4: Synthesis of 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine
The azo compound is reduced to the corresponding triamine.
Protocol: [7]
-
Dissolve the product from Step 3 in DMF.
-
Add Raney nickel as a catalyst.
-
Carry out hydrogenation under pressure.
-
Monitor the reaction. Upon completion, filter the catalyst.
-
Concentrate the filtrate and crystallize the product to obtain 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine | [7] |
| Catalyst | Raney Nickel | [7] |
| Solvent | DMF | [7] |
| Reaction Temp. | 50-60 °C | [7] |
| Pressure | 3-4 MPa | [7] |
| Reaction Time | 10-20 hours | [7] |
| Product | 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine | [8][9] |
Step 5: Synthesis of Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate
The triamine is reacted with methyl chloroformate to introduce the carbamate group.
Protocol: [10]
-
React 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine with methyl chloroformate or dimethyl dicarbonate in the presence of a suitable base and solvent.
| Parameter | Value/Condition | Reference |
| Starting Material | 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine | [10] |
| Reagents | Methyl Chloroformate or Dimethyl Dicarbonate, Base | [10] |
| Product | Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate | [11] |
Step 6: Synthesis of Riociguat (N-Methylation)
The final step is the N-methylation of the carbamate intermediate.
Protocol: [12]
-
React methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate with a methylating agent in the presence of a base.
-
Suitable methylating agents include methyl iodide or dimethyl sulfate.
-
Bases such as sodium hydroxide, sodium hydride, or LiHMDS can be used.
-
The reaction is typically carried out in a suitable solvent mixture (e.g., water and dimethyl sulfoxide).
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate | [12] |
| Reagents | Methyl Iodide or Dimethyl Sulfate, Base (e.g., NaOH, NaH, LiHMDS) | [12] |
| Solvent | Water, Dimethyl Sulfoxide | [12] |
| Purity (final) | > 99.6% by HPLC | [10] |
| Product | Riociguat | [1] |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and regulatory guidelines. The cited references should be consulted for complete details.
References
- 1. Riociguat | C20H19FN8O2 | CID 11304743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Riociguat? [synapse.patsnap.com]
- 3. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102491974A - Method for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents [patents.google.com]
- 6. 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride CAS#: 256499-19-1 [m.chemicalbook.com]
- 7. CN104530044A - Method for synthesizing riociguat - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. WO2018096550A1 - Process for the preparation of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate and its polymorphs thereof - Google Patents [patents.google.com]
- 11. tdcommons.org [tdcommons.org]
- 12. WO2017025981A1 - Process for the preparation of methyl 4,6-diamino-2-[l-(2-fhiorobenzvr)-lh-pyrazolo i3,4-blpvridin-3-vn-5-pyrimidinyl(methvl)carbamate and its polymorphs thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridines with various arylboronic acids. This transformation is a critical step in the synthesis of diverse biaryl pyrazolopyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1][2] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[1][2] The protocols outlined below have been specifically developed for the efficient and chemoselective arylation at the C3 position of the pyrazolo[3,4-b]pyridine core.
General Reaction Scheme
The general transformation involves the coupling of a 3-iodo-1H-pyrazolo[3,4-b]pyridine derivative with an arylboronic acid to yield the corresponding 3-aryl-1H-pyrazolo[3,4-b]pyridine.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: Mono-arylation at the C3 Position
This protocol describes the selective Suzuki-Miyaura coupling at the C3 position of 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine with various arylboronic acids.[3]
Materials:
-
3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.)
-
Arylboronic acid (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (3:1 mixture)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a round-bottom flask, add 3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine (0.5 mmol), palladium(II) acetate (5 mol%), and dppf (5 mol%).
-
Add 5 mL of a 3:1 mixture of dioxane and water to the flask.
-
Stir the mixture for 5 minutes.
-
Add the arylboronic acid (0.5 mmol, 1.0 equiv.) and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1 hour).[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the yields obtained for the Suzuki coupling of various N-protected 3-iodo-1H-pyrazolo[3,4-b]pyridines with different arylboronic acids using the protocol described above.[3]
| Entry | N-Protecting Group | Arylboronic Acid | Yield (%) |
| 1 | Methyl | Phenyl | 92 |
| 2 | Methyl | 4-Methylphenyl | 98 |
| 3 | Methyl | 4-Methoxyphenyl | 95 |
| 4 | Methyl | 4-Bromophenyl | 82 |
| 5 | Methyl | 4-Fluorophenyl | 75 |
| 6 | Methyl | 2,4-Difluorophenyl | 46 |
| 7 | Methyl | 4-(Trifluoromethyl)phenyl | 85 |
| 8 | PMB | Phenyl | 88 |
| 9 | PMB | 4-Methylphenyl | 91 |
| 10 | THP | Phenyl | 85 |
| 11 | THP | 4-Methylphenyl | 89 |
PMB: p-Methoxybenzyl, THP: Tetrahydropyran
Protocol 2: One-Pot Sequential Di-arylation at C3 and C6 Positions
This protocol enables the sequential arylation of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridines, first at the C3 position and subsequently at the C6 position, in a one-pot manner.[3][4]
Materials:
-
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.)
-
Arylboronic acid 1 (Ar¹B(OH)₂) (1.0 equiv.)
-
Arylboronic acid 2 (Ar²B(OH)₂) (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol% for the first step, 15 mol% for the second step)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol% for the first step, 15 mol% for the second step)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (3:1 mixture)
-
Ethyl acetate
-
Brine solution
Procedure:
-
First Suzuki Coupling (C3-arylation):
-
To a round-bottom flask, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, Pd(OAc)₂ (5 mol%), dppf (5 mol%), arylboronic acid 1 (1.0 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add a 3:1 mixture of dioxane and water.
-
Heat the reaction mixture to 60 °C and stir for 1 hour, or until the starting material is consumed as monitored by TLC.[3]
-
-
Second Suzuki Coupling (C6-arylation):
-
Work-up and Purification:
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Experimental Workflow and Catalytic Cycle
Experimental Workflow for One-Pot Sequential Suzuki Coupling
Caption: Workflow for the one-pot sequential Suzuki coupling.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine-based TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors built on a pyrazolo[3,4-b]pyridine scaffold. It also includes protocols for the biological evaluation of these compounds, alongside data presentation and visualization to guide researchers in this area of drug discovery.
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is implicated in the progression of a wide range of cancers.[3][4] Consequently, TRK inhibitors have emerged as a promising class of targeted cancer therapeutics.[2] Larotrectinib and Entrectinib are two FDA-approved TRK inhibitors that have demonstrated significant clinical efficacy in patients with NTRK fusion-positive tumors.[1][4][5] The pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure in the design of novel and potent TRK inhibitors.[1][6][7] This document outlines the synthetic route to this class of compounds and the assays required to characterize their biological activity.
Data Presentation: In Vitro Activity of Pyrazolo[3,4-b]pyridine TRK Inhibitors
The following table summarizes the in vitro inhibitory activities of representative pyrazolo[3,4-b]pyridine compounds against TRK kinases. These compounds were synthesized and evaluated as part of a study to explore the structure-activity relationship (SAR) of this chemical series.[1]
| Compound ID | TRKA IC₅₀ (nM) | TRKB IC₅₀ (nM) | TRKC IC₅₀ (nM) | Reference Compound |
| C03 | 56 | >1000 | >1000 | Larotrectinib |
| C09 | 57 | >1000 | >1000 | Larotrectinib |
| C10 | 26 | >1000 | >1000 | Larotrectinib |
| Larotrectinib | 3.0 | 13 | 0.2 | - |
| Entrectinib | 1 | 3 | 5 | - |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1]
Experimental Protocols
General Synthesis of Pyrazolo[3,4-b]pyridine Core
A common method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[8][9] The following is a generalized procedure based on published literature.[8]
Materials:
-
Substituted 5-aminopyrazole (e.g., 5-amino-1-phenyl-pyrazole)
-
α,β-unsaturated ketone
-
Zirconium tetrachloride (ZrCl₄)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Water (H₂O)
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in a minimal amount of DMF.
-
In a separate flask, dissolve the 5-aminopyrazole (1.0 eq) in ethanol.
-
Add the 5-aminopyrazole solution to the α,β-unsaturated ketone solution at room temperature (25°C).
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.3 eq) to the mixture.
-
Stir the reaction mixture vigorously at 95°C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
To the residue, add chloroform and water and separate the two phases.
-
Wash the aqueous phase twice with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
In Vitro Kinase Inhibition Assay (HTRF)
The inhibitory activity of the synthesized compounds against TRK kinases can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
Materials:
-
Recombinant human TRKA, TRKB, and TRKC kinases
-
ATP
-
Peptide substrate
-
Test compounds (synthesized pyrazolo[3,4-b]pyridines)
-
Larotrectinib (as a positive control)
-
Assay buffer
-
Detection reagents
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a microplate, combine the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate the plate to allow for signal development.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.[1]
Cellular Proliferation Assay (MTT Assay)
The anti-proliferative effect of the inhibitors on cancer cells harboring NTRK gene fusions can be assessed using a colorimetric assay like the MTT assay.[10]
Materials:
-
Cancer cell line with a known NTRK fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion)[11]
-
Cell culture medium
-
Test compounds
-
Vehicle control (e.g., DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plate for 72 hours.[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[10]
Visualizations
TRK Signaling Pathway
Caption: TRK signaling pathway initiated by neurotrophin binding.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of TRK inhibitors.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]
- 5. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-<i>b</i>]pyridine derivatives as TRK inhibitors [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Laboratory Scale Synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols described herein are based on established literature procedures and are intended to be a guide for researchers in the field of medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a common scaffold in the development of kinase inhibitors and other therapeutic agents. The presence of the iodo group at the 3-position allows for further functionalization through various cross-coupling reactions, making it a versatile building block for the synthesis of compound libraries. The 2-fluorobenzyl group at the N-1 position is a common feature in many bioactive molecules, contributing to their binding affinity and pharmacokinetic properties. This document outlines a reliable two-step synthesis for this important intermediate.
Data Presentation
The following tables summarize the quantitative data for the two key steps in the synthesis of this compound.
Table 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 1H-Pyrazolo[3,4-b]pyridine | 119.12 | 0.0294 | 1.0 | 3.5 g |
| Iodine (I₂) | 253.81 | 0.0736 | 2.5 | 18.7 g |
| Potassium Hydroxide (KOH) | 56.11 | 0.118 | 4.0 | 6.6 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
| Product | ||||
| 3-iodo-1H-pyrazolo[3,4-b]pyridine | 245.02 | - | - | 6.3 g (87.5% yield)[1] |
Table 2: Synthesis of this compound
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3-iodo-1H-pyrazolo[3,4-b]pyridine | 245.02 | 1.0 | 1.0 | (based on 1 eq) |
| 2-Fluorobenzyl bromide | 189.03 | 1.2 | 1.2 | (adjust accordingly) |
| Base (e.g., K₂CO₃, NaH) | - | 2.0 | 2.0 | (adjust accordingly) |
| Solvent (e.g., DMF, THF) | - | - | - | (to desired concentration) |
| Product | ||||
| This compound | 353.13 | - | - | Yields up to 88% have been reported in patent literature. |
Experimental Protocols
Step 1: Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a literature procedure for the direct iodination of 1H-pyrazolo[3,4-b]pyridine.[1]
Materials:
-
1H-Pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in DMF (50 mL).
-
To this solution, add iodine (18.7 g, 73.6 mmol) followed by potassium hydroxide (6.6 g, 118.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
After completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic layer with brine and then with aqueous sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid (6.3 g, 87.5% yield).[1]
Step 2: Synthesis of this compound
This protocol is based on a general N-alkylation procedure and information from patent literature describing the synthesis of this specific compound.
Materials:
-
3-iodo-1H-pyrazolo[3,4-b]pyridine
-
2-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Add anhydrous DMF or THF as the solvent.
-
Add a suitable base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, added portion-wise at 0 °C).
-
Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.
-
Slowly add 2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight or gently heat to 50-60 °C for a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.60 (dd, J=4.4, 1.6 Hz, 1H), 8.12 (dd, J=8.0, 1.6 Hz, 1H), 7.35-7.25 (m, 2H), 7.20-7.10 (m, 2H), 7.05 (t, J=7.6 Hz, 1H), 5.75 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 161.5 (d, J=245 Hz), 151.0, 149.5, 144.0, 130.5 (d, J=8 Hz), 129.5 (d, J=3 Hz), 124.5 (d, J=4 Hz), 123.0 (d, J=15 Hz), 120.0, 115.5 (d, J=21 Hz), 92.0, 50.0.
-
Mass Spectrometry (ESI-MS): m/z 354.0 [M+H]⁺.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the N-alkylation step in the synthesis.
References
The Versatile Scaffold: Applications of 1H-Pyrazolo[3,4-b]pyridines in Drug Discovery, Featuring the Key Intermediate 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction: The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. While some derivatives serve as crucial building blocks in the synthesis of complex drugs, others exhibit potent intrinsic pharmacological effects. This document provides a detailed overview of the applications of this scaffold, with a special focus on 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine as a key intermediate in the synthesis of the pulmonary hypertension drug, Riociguat. Furthermore, it explores the broader utility of 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors and receptor antagonists in various therapeutic areas.
This compound: A Pivotal Intermediate for Riociguat
This compound is a critical intermediate in the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator.[1] Riociguat is a first-in-class therapeutic agent approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[2]
Role in Riociguat Synthesis
The synthesis of Riociguat involves a multi-step process where the pyrazolo[3,4-b]pyridine core is assembled and subsequently elaborated. In some synthetic routes, this compound serves as a precursor that undergoes further chemical transformations to construct the final drug molecule. For instance, the iodo group can be displaced in subsequent reactions to build the pyrimidine portion of Riociguat. While various synthetic strategies exist, the use of this iodo-intermediate is a documented pathway.[3]
References
Application Notes and Protocols for N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The N-alkylation of the pyrazole ring is a common strategy to modulate the pharmacological properties of these compounds. This document provides a detailed protocol for the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine, leading to the formation of N1 and N2 regioisomers. The protocol is based on established methods for the N-alkylation of the parent 1H-pyrazolo[3,4-b]pyridine, offering a robust starting point for further optimization.
Reaction Scheme
The N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine with an alkyl halide in the presence of a base typically yields a mixture of two regioisomers: the N1-alkylated product and the N2-alkylated product. The ratio of these isomers can be influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.
Caption: General reaction scheme for the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Experimental Protocol
This protocol is adapted from a general procedure for the N-alkylation of 1H-pyrazolo[3,4-b]pyridine and should be optimized for the specific substrate and alkylating agent.
Materials:
-
3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Deprotonation: Suspend the starting material in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of the corresponding sodium salt should result in a homogeneous solution.
-
Alkylation: To the resulting solution, add the alkyl halide (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine. Please note that the specific yields and isomer ratios may vary depending on the exact reaction conditions and the scale of the reaction.
Table 1: Reaction Conditions and Yields for N-Alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine
| Entry | Alkylating Agent (R-X) | Base | Solvent | Time (h) | Temperature (°C) | Total Yield (%) | N1:N2 Ratio |
| 1 | Methyl Iodide | NaH | DMF | 2 | 0 to rt | 92 | 1:1.2 |
| 2 | Ethyl Bromide | NaH | DMF | 3 | 0 to rt | 90 | 1:1 |
| 3 | Benzyl Bromide | NaH | DMF | 2.5 | 0 to rt | 94 | 1.5:1 |
| 4 | Isopropyl Bromide | NaH | DMF | 4 | 0 to rt | 75 | 2:1 |
| 5 | Methyl Iodide | K2CO3 | DMF | 12 | rt | 85 | 1:1.5 |
Table 2: Spectroscopic Data for Representative N-Alkylated Products
| Compound | Isomer | 1H NMR (CDCl3, 400 MHz) δ ppm | MS (ESI) m/z |
| 1-Methyl-3-iodo-1H-pyrazolo[3,4-b]pyridine | N1 | 8.55 (dd, J=4.5, 1.5 Hz, 1H), 8.10 (dd, J=8.0, 1.5 Hz, 1H), 7.20 (dd, J=8.0, 4.5 Hz, 1H), 4.15 (s, 3H) | 260.0 [M+H]+ |
| 2-Methyl-3-iodo-2H-pyrazolo[3,4-b]pyridine | N2 | 8.60 (dd, J=4.5, 1.5 Hz, 1H), 7.95 (dd, J=8.0, 1.5 Hz, 1H), 7.15 (dd, J=8.0, 4.5 Hz, 1H), 4.25 (s, 3H) | 260.0 [M+H]+ |
| 1-Benzyl-3-iodo-1H-pyrazolo[3,4-b]pyridine | N1 | 8.58 (dd, J=4.5, 1.5 Hz, 1H), 8.15 (dd, J=8.0, 1.5 Hz, 1H), 7.40-7.25 (m, 5H), 7.22 (dd, J=8.0, 4.5 Hz, 1H), 5.60 (s, 2H) | 336.0 [M+H]+ |
| 2-Benzyl-3-iodo-2H-pyrazolo[3,4-b]pyridine | N2 | 8.62 (dd, J=4.5, 1.5 Hz, 1H), 8.00 (dd, J=8.0, 1.5 Hz, 1H), 7.45-7.30 (m, 5H), 7.18 (dd, J=8.0, 4.5 Hz, 1H), 5.70 (s, 2H) | 336.0 [M+H]+ |
Note: The spectroscopic data presented are representative and may vary slightly.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow of the N-alkylation protocol.
Caption: Workflow for the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Discussion of Regioselectivity
The N-alkylation of pyrazolo[3,4-b]pyridines can proceed at either the N1 or N2 position of the pyrazole ring. The regioselectivity is influenced by several factors:
-
Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered nitrogen atom. The position of the iodo group at C3 may influence the steric environment around N2.
-
Electronic Effects: The electronic nature of the pyrazolo[3,4-b]pyridine ring and the substituents can affect the nucleophilicity of the N1 and N2 atoms.
-
Reaction Conditions: The choice of base and solvent can play a crucial role. For instance, different counterions from the base (e.g., Na+, K+, Cs+) can coordinate differently with the pyrazole anion, influencing the site of alkylation.
It is essential to carefully characterize the product mixture to determine the ratio of N1 and N2 isomers, typically using techniques like NMR spectroscopy (e.g., 1H, 13C, and NOESY) and chromatography.
Conclusion
This application note provides a comprehensive protocol for the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine, a key transformation in the synthesis of various compounds of medicinal interest. The provided methodology, along with the representative data, serves as a valuable resource for researchers in drug discovery and organic synthesis. Careful optimization and characterization are recommended to achieve the desired products with high yield and purity.
Application Notes and Protocols for the Derivatization of the Pyrazolo[3,4-b]pyridine Core for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of the pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry. The following sections detail established synthetic methodologies amenable to library synthesis, present key quantitative data for synthesized compounds, and provide step-by-step experimental protocols.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine ring system is a key structural motif found in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[3][4][5][6][7][8] The versatility of this scaffold allows for the introduction of diverse substituents at multiple positions, making it an ideal candidate for the construction of compound libraries for drug discovery campaigns.[1]
Synthetic Strategies for Library Synthesis
Several synthetic strategies have been developed for the construction of pyrazolo[3,4-b]pyridine libraries. The most common approaches involve the condensation of a 5-aminopyrazole precursor with a 1,3-dicarbonyl compound or an equivalent biselectrophile.[9][10] Variations of this core strategy, including multi-component reactions and microwave-assisted synthesis, have been optimized for efficiency and diversity.[6][11]
A generalized synthetic workflow for the construction of a pyrazolo[3,4-b]pyridine library is depicted below. This workflow highlights the key stages from starting materials to the final diversified products.
Key Experimental Protocols
This section provides detailed protocols for the synthesis of pyrazolo[3,4-b]pyridine derivatives, adapted from the literature for library synthesis applications.
Protocol 1: One-Pot Multicomponent Synthesis of 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol is adapted from a method utilizing a one-pot reaction of 5-amino-1-phenyl-pyrazole, an α,β-unsaturated ketone, and a catalyst.[12]
Materials:
-
5-Amino-1-phenyl-pyrazole
-
Substituted α,β-unsaturated ketones (e.g., chalcones)
-
Zirconium(IV) chloride (ZrCl4)
-
Ethanol (EtOH)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl3)
-
Water
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[12]
-
Degas the reaction mixture.
-
Add ZrCl4 (35 mg, 0.15 mmol) to the mixture.[12]
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[12]
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add CHCl3 and water to the residue and separate the two phases.
-
Wash the aqueous phase twice with CHCl3.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
A schematic of this synthetic approach is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dau.url.edu [dau.url.edu]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the development of various therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common impurities and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route to this compound?
The most prevalent synthetic strategy involves a two-step process starting from 1H-pyrazolo[3,4-b]pyridine. The first step is the iodination of the pyrazolo[3,4-b]pyridine core, followed by the N-alkylation with 2-fluorobenzyl halide. An alternative, and often preferred, route is the N-alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine with 2-fluorobenzyl bromide or chloride.[1] The latter route is often chosen to avoid potential side reactions during the iodination of the N-benzylated pyridine ring.
Q2: What are the most common impurities encountered during the synthesis?
The primary impurities can be categorized based on the synthetic step in which they are formed:
-
N-Alkylation Step:
-
N-2 Regioisomer: The most significant impurity is the undesired N-2 alkylated isomer, 2-(2-Fluorobenzyl)-3-iodo-2H-pyrazolo[3,4-b]pyridine. Pyrazole rings have two reactive nitrogen atoms, and alkylation can occur at either position.[2][3] The ratio of N-1 to N-2 isomers is influenced by reaction conditions such as the base, solvent, and temperature.[2]
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 3-iodo-1H-pyrazolo[3,4-b]pyridine in the final product.
-
Di-alkylation Products: Although less common, over-alkylation can lead to the formation of a quaternary salt.
-
-
Iodination Step:
-
Unreacted Starting Material: Incomplete iodination will result in residual 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine.
-
Over-iodinated Species: The use of harsh iodinating agents or prolonged reaction times can lead to the introduction of a second iodine atom onto the aromatic rings.
-
Positional Isomers: Depending on the substrate and conditions, iodination could potentially occur at other positions on the pyrazolopyridine ring system, though the 3-position is generally most reactive.
-
-
General Impurities:
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, Acetonitrile, Dichloromethane) may be present.
-
Reagent-derived Impurities: Byproducts from the decomposition of reagents, such as N-iodosuccinimide (NIS) yielding succinimide.[4]
-
Q3: How can I distinguish between the desired N-1 and the undesired N-2 alkylated isomers?
Distinguishing between the N-1 and N-2 isomers is critical and can be achieved using standard analytical techniques:
-
Chromatography (TLC/LC-MS): The two isomers will likely have different retention factors (Rf) on a TLC plate and different retention times in an LC-MS analysis, although their mass will be identical. They often co-elute or have very close spots, requiring optimized chromatographic conditions for separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts of the protons on the pyrazole and pyridine rings, as well as the benzylic protons, will differ between the two isomers. 2D NMR techniques like NOESY can be particularly useful; a Nuclear Overhauser Effect between the benzylic protons and a proton on the pyridine ring (at position 7) would confirm the N-1 isomer.
Q4: What reaction conditions favor the formation of the desired N-1 isomer?
The regioselectivity of N-alkylation is a known challenge in pyrazole chemistry.[3][5] Generally, steric hindrance plays a major role. The N-1 position is typically less sterically hindered than the N-2 position. Reaction conditions can be optimized to favor the N-1 product:
-
Base and Solvent Choice: Using a milder base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as DMF or acetonitrile is a common strategy.[2] The use of stronger bases like sodium hydride can sometimes lead to different isomer ratios.
-
Temperature: Running the reaction at lower temperatures may improve selectivity.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield | - Incomplete reaction in either the iodination or alkylation step.- Product loss during workup or purification.- Sub-optimal reaction conditions (temperature, base, solvent). | - Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize extraction and purification steps; consider alternative solvents or chromatography media.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, ACN, THF).[2] |
| Two major spots/peaks of the same mass observed after N-alkylation | - Formation of both N-1 and N-2 regioisomers. | - Modify reaction conditions to improve regioselectivity (see FAQ Q4).- Employ careful column chromatography for separation. A gradient elution with a solvent system like Hexane/Ethyl Acetate may be effective.[2] |
| Significant amount of unreacted starting material | - Insufficient amount of alkylating or iodinating agent.- Low reaction temperature or insufficient reaction time.- Deactivation of the starting material or reagent. | - Use a slight excess (1.1-1.5 equivalents) of the electrophile (2-fluorobenzyl bromide or iodinating agent).- Increase reaction temperature or extend the reaction time, while monitoring for byproduct formation.- Ensure reagents are pure and anhydrous, especially for reactions sensitive to moisture (e.g., when using NaH). |
| Presence of di-iodinated impurity | - Iodinating agent is too reactive or used in large excess.- Prolonged reaction time or elevated temperature. | - Use a milder iodinating agent such as N-Iodosuccinimide (NIS).[4]- Carefully control the stoichiometry of the iodinating agent.- Perform the reaction at a lower temperature (e.g., room temperature) and monitor closely. |
Summary of Potential Impurities
| Impurity Name | Structure | Common Analytical Observation (LC-MS) |
| 3-iodo-1H-pyrazolo[3,4-b]pyridine | Starting Material | [M+H]⁺ corresponding to the unalkylated core. |
| 2-(2-Fluorobenzyl)-3-iodo-2H-pyrazolo[3,4-b]pyridine | N-2 Regioisomer | [M+H]⁺ identical to the product, but with a different retention time. |
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine | Un-iodinated Precursor | [M+H]⁺ corresponding to the product minus the mass of iodine plus a proton. |
| Succinimid | Reagent Byproduct | Low molecular weight peak, may be observed if NIS is used for iodination. |
Experimental Protocols
Protocol 1: N-Alkylation of 3-iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from general procedures for N-alkylation of pyrazolopyridines.[2]
-
Reaction Setup: To a solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stirring: Stir the resulting suspension at room temperature for 20-30 minutes.
-
Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol is based on general methods for the iodination of pyrazolo[3,4-b]pyridine systems.[4]
-
Reaction Setup: Dissolve 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in an appropriate solvent such as DMF.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at 60 °C for 12 hours or until completion as monitored by TLC/LC-MS.
-
Workup: Cool the mixture to room temperature and pour it into water.
-
Isolation: A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with sodium thiosulfate solution to quench any remaining iodine, followed by brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic route via N-alkylation.
Caption: Formation of N-1 and N-2 regioisomers.
Caption: General troubleshooting workflow.
References
- 1. CN102491974A - Method for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions for the purification of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine by column chromatography.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal eluent for separation.[1] |
| Column Overloading: Too much crude sample applied to the column can lead to broad bands and poor separation. | As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. | |
| Irregular Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow and band broadening. | Ensure the silica gel is packed uniformly. "Wet-packing," where a slurry of silica gel in the eluent is poured into the column, is a common method to achieve a homogenous packing.[2] | |
| Co-elution of Isomers: Regioisomers formed during the synthesis may have very similar polarities, making separation difficult.[1] | A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of closely eluting compounds.[1] | |
| Product is Not Eluting from the Column | Compound is Too Polar for the Chosen Solvent System: The eluent may not be polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. If the product is very polar, consider using a more polar solvent system, such as dichloromethane/methanol. |
| Compound Decomposed on Silica Gel: Some compounds are unstable on silica gel, which is acidic.[3] | Test the stability of your compound on a silica TLC plate before performing column chromatography.[3] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[3] | |
| Incorrect Solvent System Preparation: An error in preparing the eluent could result in a much less polar solvent than intended.[3] | Double-check the composition of your eluent.[3] | |
| Low Recovery of the Product | Product is Tailing: The product elutes over a large number of fractions in low concentrations.[3] | Once the product starts to elute, you can try increasing the polarity of the solvent to speed up the elution and reduce tailing.[3] |
| Product is Highly Diluted: The product may have eluted, but is too dilute to be detected by TLC.[3] | Concentrate the fractions you expect to contain your product and re-run the TLC analysis.[4] | |
| Irreversible Adsorption to the Stationary Phase: Highly polar compounds can sometimes bind irreversibly to silica gel. | Consider using a different stationary phase or adding a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the eluent. | |
| Product Elutes with the Solvent Front | Solvent System is Too Polar: The eluent is too strong and is washing all compounds through the column without separation. | Start with a less polar solvent system. A good starting point for many organic compounds is a gradient of hexane and ethyl acetate.[1] |
| Sample was Dissolved in a Solvent Stronger than the Eluent: This can cause the sample to move down the column too quickly. | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: For pyrazolo[3,4-b]pyridine derivatives, a good starting point for TLC analysis and column chromatography is a mixture of hexane and ethyl acetate.[1][6] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to find the optimal separation.
Q2: How can I visualize the compound on a TLC plate?
A2: Aromatic compounds like this compound can often be visualized under UV light (254 nm), where they will appear as dark spots.[1] Staining with iodine vapor can also be an effective method for many organic compounds.[1]
Q3: My compound is not very soluble in the elution solvent. What should I do?
A3: If your compound has poor solubility in the optimal solvent system for separation, you can use a "dry-loading" technique.[7] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the dry silica-sample mixture onto the top of the column.[7]
Q4: How much silica gel should I use for my column?
A4: A general guideline is to use a mass of silica gel that is 20 to 100 times the mass of your crude sample. The exact ratio will depend on the difficulty of the separation.
Q5: What are the alternatives if column chromatography on silica gel fails?
A5: If your compound is unstable on silica gel or the separation is not effective, you can try other stationary phases such as alumina or Florisil.[3] Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is another option for purifying polar compounds.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. The specific solvent system and column dimensions may need to be optimized based on the scale of your reaction and the impurity profile.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.[7] Using a pipette, carefully add the sample solution to the top of the silica gel.[7]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes or vials.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
4. Analysis of Fractions:
-
Analyze the collected fractions by thin-layer chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots under UV light or by using a staining agent.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The most common stationary phase for normal-phase chromatography.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common starting point for compounds of intermediate polarity.[1] |
| Crude Sample to Silica Ratio | 1:20 to 1:100 (by mass) | Depends on the difficulty of the separation. |
| TLC Rf of Target Compound | 0.2 - 0.4 | An ideal Rf range for good separation in the chosen solvent system. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: Optimization of Suzuki Coupling with 3-Iodopyrazolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-iodopyrazolopyridines.
Troubleshooting Guide
Issue 1: Low to No Conversion of 3-Iodopyrazolopyridine
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst System: The palladium catalyst may be deactivated or the chosen ligand may not be suitable for this specific heterocyclic system. | Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, consider more robust systems for challenging couplings. A combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often improves yields.[1] Catalyst Quality: Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent oxidation of phosphine ligands.[1] |
| Ineffective Base: The strength and solubility of the base are critical for the transmetalation step. | Base Screening: If using common bases like Na₂CO₃ or K₂CO₃ with limited success, switch to stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃.[1] Aqueous Conditions: The presence of a small amount of water is often necessary for inorganic bases like carbonates and phosphates to be effective. A solvent system such as dioxane/water is a good starting point.[1] |
| Inappropriate Solvent: The solvent plays a crucial role in the solubility of all reaction components and influences the reaction kinetics. | Solvent Optimization: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is a concern, a mixture of solvents may be beneficial. For instance, a dioxane-water mixture is frequently used. |
| Insufficient Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. | Temperature Adjustment: Many Suzuki coupling reactions require heating to temperatures between 80-120 °C.[2] Consider a gradual increase in temperature while monitoring for potential decomposition of starting materials or catalyst. |
| Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be readily deactivated. | Proper Degassing: Ensure that all solvents are thoroughly degassed prior to use by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[1] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| Protodeborylation of Boronic Acid: Cleavage of the C-B bond of the boronic acid by a proton source. | Minimize Protic Sources: Use anhydrous solvents where possible and ensure the base is dry. High reaction temperatures and prolonged reaction times can also contribute to this side reaction. Consider using boronic esters (e.g., pinacol esters) for increased stability.[1] |
| Homocoupling of Boronic Acid: Coupling of two boronic acid molecules. | Thorough Degassing: The primary cause is often the presence of oxygen. Rigorous degassing of the reaction mixture and solvent is crucial.[1] Catalyst Choice: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.[1] |
| Dehalogenation of 3-Iodopyrazolopyridine: Replacement of the iodine atom with hydrogen. | Optimize Reaction Conditions: This can be a competing reaction pathway. Screening different ligands and bases may help to favor the desired cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of a 3-iodopyrazolopyridine?
A1: A reliable starting point is to use a palladium catalyst with a bulky phosphine ligand. For example, a combination of Pd(OAc)₂ and SPhos or XPhos is often effective for heteroaryl halides. A common base and solvent system to begin with is K₃PO₄ in a dioxane/water mixture. The reaction is typically heated to 80-100 °C and monitored for completion.
Q2: Is it necessary to protect the nitrogen atom on the pyrazolopyridine ring?
A2: For many related nitrogen-containing heterocycles like indazoles, N-protection is not always necessary and can sometimes be detrimental. It is often preferable to attempt the reaction with the unprotected substrate first.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Increasing the reaction temperature is a common method to accelerate the reaction. Microwave irradiation can also significantly reduce reaction times. Additionally, screening different catalysts and ligands can lead to the discovery of a more active system for your specific substrates.
Q4: I am observing a dark black precipitate in my reaction. What is it and is it a problem?
A4: The formation of a black precipitate is often indicative of the formation of palladium black, which is an inactive form of the catalyst. While some palladium black formation can be tolerated, excessive precipitation suggests catalyst decomposition and will likely lead to lower yields. This can be caused by high temperatures, the presence of oxygen, or an inappropriate choice of ligand.
Data Presentation
The following table summarizes reaction conditions that have been successful for the Suzuki-Miyaura coupling of the closely related 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one. These conditions can serve as an excellent starting point for the optimization of reactions with 3-iodopyrazolopyridines, keeping in mind that iodo derivatives are generally more reactive than their bromo counterparts.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW), 40 min | 89 |
| 2 | Phenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW), 40 min | 74 |
| 3 | 4-Acetylphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW), 40 min | 87 |
| 4 | 2-Thienylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW), 40 min | 80 |
| 5 | 3-Pyridylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW), 40 min | 80 |
Data adapted from a study on 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, which serves as a model system.[2]
Experimental Protocols
Representative Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific 3-iodopyrazolopyridine and boronic acid derivatives.
Materials:
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3-Iodopyrazolopyridine derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., XPhosPdG2, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
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Degassed solvent (e.g., Ethanol/Water 4:1)
-
Microwave vial with a magnetic stir bar
Procedure:
-
To a microwave vial, add the 3-iodopyrazolopyridine derivative, arylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes) with stirring.
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After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylpyrazolopyridine.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
Technical Support Center: Synthesis of Riociguat Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of Riociguat intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities observed in the synthesis of Riociguat?
A1: Impurities in Riociguat synthesis can be broadly categorized into synthetic intermediates, process-related compounds, degradation products, and potential nitrosamine contaminants.[1][2] These can arise from various stages of the manufacturing process, including starting materials, side reactions during synthesis, or degradation of the product during storage.[2]
Q2: Are there established analytical methods for identifying and quantifying impurities in Riociguat synthesis?
A2: Yes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed techniques for the determination and quantification of Riociguat and its impurities. These methods are crucial for quality control and ensuring the final product meets regulatory standards.
Troubleshooting Guide: Side Reactions and Their Mitigation
This guide addresses specific side reactions that can occur during the synthesis of key Riociguat intermediates.
Issue 1: Formation of Regioisomers during N-benzylation of the Pyrazolo[3,4-b]pyridine Core
Question: During the N-benzylation of a 1H-pyrazolo[3,4-b]pyridin-3-ol intermediate, I am observing the formation of two different isomers. How can I control the regioselectivity to favor the desired N1-benzylated product, which is the precursor to Riociguat?
Answer: The N-alkylation of unsymmetrical pyrazolo[3,4-b]pyridines can indeed lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is often influenced by the choice of base and solvent. It has been observed in similar heterocyclic systems that different reaction conditions can favor the formation of one isomer over the other.
Possible Causes and Solutions:
-
Solvent Effects: The polarity of the solvent can significantly impact the site of alkylation. In some cases, nonpolar solvents may favor the formation of one isomer, while polar aprotic solvents favor the other. For instance, in the alkylation of a similar compound, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using THF as a solvent selectively provided the N2-methylated product, whereas switching to DMSO reversed the selectivity to favor the N1-methylated product.[2]
-
Choice of Base: The nature of the base used for deprotonation of the pyrazole ring can influence the regioselectivity. Stronger, bulkier bases might sterically hinder attack at one nitrogen atom, thereby favoring alkylation at the other.
-
Reaction Temperature: Temperature can also play a role in controlling regioselectivity. It is advisable to conduct the reaction at a controlled temperature and monitor the isomer ratio.
Data Presentation: Effect of Solvent on N-Alkylation Regioselectivity of a Model Pyrazolopyrimidine System
The following table illustrates the impact of the solvent on the regioselectivity of methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a system analogous to the Riociguat intermediate.
| Entry | Solvent | Base | Product Ratio (N1:N2) |
| 1 | THF | NaHMDS | 1:8 |
| 2 | DMSO | NaHMDS | 4:1 |
Data adapted from a study on a similar heterocyclic system and is for illustrative purposes.[2]
Experimental Protocol: Regioselective N1-benzylation of 1H-pyrazolo[3,4-b]pyridin-3-ol
This protocol is a general guideline and may require optimization for your specific substrate and scale.
Materials:
-
1H-pyrazolo[3,4-b]pyridin-3-ol
-
2-Fluorobenzyl bromide
-
Sodium hydride (NaH) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the base (e.g., 1.2 equivalents of NaH) in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen) at 0 °C, add a solution of 1H-pyrazolo[3,4-b]pyridin-3-ol (1.0 equivalent) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 2-fluorobenzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC to determine the ratio of isomers.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Caption: Reaction pathways in Pd-catalyzed cyanation of the Riociguat intermediate.
References
- 1. CN105294686A - Preparation method of riociguat - Google Patents [patents.google.com]
- 2. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process starting from 1H-pyrazolo[3,4-b]pyridine. The general workflow involves an initial iodination of the pyrazolo[3,4-b]pyridine core, followed by an N-alkylation with 2-fluorobenzyl bromide.
Caption: General two-step synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low yield in Iodination Step | Incomplete reaction. | Ensure the molar ratio of iodine and KOH to the starting material is adequate. A published procedure suggests using approximately 2.5 equivalents of iodine and 4 equivalents of KOH[1]. Extend the reaction time if monitoring indicates incomplete conversion. |
| Product loss during workup. | During the aqueous workup, ensure the pH is carefully controlled. The product may have some solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize recovery[1]. | |
| Degradation of starting material or product. | While the reaction is typically run at room temperature, ensure there is no significant exotherm upon addition of reagents. If the reaction mixture darkens considerably, it could be a sign of decomposition. | |
| Formation of di-iodinated or other side products | Reaction conditions are too harsh. | Use the recommended stoichiometry of reagents. Over-iodination can occur, though it is less common for the 3-position. Analyze the crude product by LC-MS or NMR to identify byproducts. |
| Low yield in N-Alkylation Step | Incomplete deprotonation of the pyrazole nitrogen. | Use a strong enough base to fully deprotonate the 1H-pyrazolo[3,4-b]pyridine. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and the solvent (e.g., DMF) is anhydrous. |
| Inactive alkylating agent. | 2-Fluorobenzyl bromide can degrade over time. Use a fresh bottle or verify its purity before use. | |
| Formation of the N2-alkylated regioisomer. | N-alkylation can potentially occur at either the N1 or N2 position of the pyrazole ring. While the 1H-tautomer is generally more stable, the reaction can sometimes yield a mixture of isomers[2][3]. The ratio of isomers can be influenced by the solvent, base, and counter-ion. Separation of regioisomers may be necessary, typically via column chromatography. | |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the chromatography conditions. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is often effective. |
| Presence of persistent impurities. | If impurities are carried over from the previous step, consider repurifying the intermediate 3-iodo-1H-pyrazolo[3,4-b]pyridine before proceeding with the alkylation. Recrystallization is a potential purification method for the iodinated intermediate[1]. |
Frequently Asked Questions (FAQs)
Q1: What is a typical scalable protocol for the iodination of 1H-pyrazolo[3,4-b]pyridine?
A1: A reported procedure involves dissolving 1H-pyrazolo[3,4-b]pyridine in DMF, followed by the addition of iodine and potassium hydroxide. The mixture is stirred at room temperature for a couple of hours. The reaction is then quenched by pouring it into brine and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization[1].
Q2: What are the key parameters to control during the N-alkylation step for scalability?
A2: For a scalable N-alkylation, key parameters include:
-
Temperature Control: The initial deprotonation with a strong base like NaH can be exothermic and should be done at a controlled temperature (e.g., 0 °C) before the addition of the electrophile.
-
Anhydrous Conditions: The presence of water will quench the base and prevent complete deprotonation, leading to lower yields. Ensure all glassware is dry and use anhydrous solvents.
-
Reagent Addition: Slow, controlled addition of the alkylating agent is recommended to manage any potential exotherms and minimize side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of impurities due to prolonged reaction times or elevated temperatures.
Q3: How can I confirm the regioselectivity of the N-alkylation?
A3: The regioselectivity (N1 vs. N2 alkylation) can be determined using spectroscopic methods, primarily 1D and 2D NMR techniques such as NOESY or HMBC. In a NOESY experiment, a correlation between the benzylic protons of the 2-fluorobenzyl group and the H4 or H6 proton of the pyridine ring would suggest N1 substitution. HMBC correlations between the benzylic protons and the carbons of the pyrazolopyridine core can also provide definitive structural evidence.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents.
-
2-Fluorobenzyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.
-
Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of its vapors.
-
Solvents: DMF is a skin and respiratory irritant. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.
Experimental Protocols
Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a literature procedure[1].
Materials:
-
1H-pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add iodine (2.5 eq).
-
Add potassium hydroxide (4.0 eq) portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic extracts with brine and aqueous sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane) to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine as a solid.
Synthesis of this compound
This is a general protocol based on common N-alkylation procedures for similar heterocyclic systems[4][5].
Materials:
-
3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-Fluorobenzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is observed by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
| Reaction Step | Reactant | Reagent/Solvent | Conditions | Product | Reported Yield | Reference |
| Iodination | 1H-pyrazolo[3,4-b]pyridine | I₂, KOH, DMF | Room Temp, 2h | 3-iodo-1H-pyrazolo[3,4-b]pyridine | 87.5% | [1] |
| N-Alkylation | 3-iodo-1H-pyrazolo[3,4-b]pyridine | 2-Fluorobenzyl bromide, Base, Solvent | Varies | This compound | Not explicitly reported, but related N-alkylations on this core structure generally have good to excellent yields. | [4] |
References
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN102491974A - Method for synthesizing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Iodinated Heterocycles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-coupling of iodinated heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why are iodinated heterocycles often preferred for cross-coupling reactions? A1: Aromatic C-I bonds are highly versatile in organic synthesis due to their high reactivity compared to other carbon-halogen bonds.[1] This high reactivity allows for milder reaction conditions, often at room temperature, making them excellent electrophilic partners in various cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions.[2] The C-I bond readily undergoes oxidative addition with transition metal catalysts, which is the crucial first step in these catalytic cycles.[3]
Q2: What are the primary challenges when performing cross-coupling with iodinated heterocycles? A2: While generally reactive, challenges can arise. The iodide byproduct generated during the reaction can sometimes inhibit the catalyst by forming unreactive palladium dimers.[4] Additionally, the heteroatoms (like nitrogen or sulfur) within the heterocyclic ring can coordinate to the metal center of the catalyst, potentially poisoning it and reducing its activity.[5] For sterically hindered substrates, selecting a suitable bulky ligand is critical to ensure efficient oxidative addition and reductive elimination steps.[6][7]
Q3: Which catalyst system (palladium source and ligand) is a good starting point for my reaction? A3: A common starting point for many cross-coupling reactions involving iodinated heterocycles is a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand.[6] For sterically demanding or electron-rich heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective.[6][8] Using a pre-catalyst, where the active Pd(0) species is readily formed, can also lead to more reliable and cleaner reactions.[7][9]
Q4: How does solvent choice impact the efficiency of the coupling reaction? A4: The solvent plays a critical role and can significantly influence reaction rate and selectivity.[10][11] Nonpolar solvents like toluene or dioxane are frequently used.[7][12] A key consideration for iodinated substrates is the solubility of the iodide salt byproduct (e.g., NaI). In solvents where the iodide salt is insoluble, its inhibitory effect on the catalyst is minimized, leading to more efficient reactions.[13] Polar solvents can also alter the nature of the active catalytic species, which can affect selectivity in some cases.[14][15]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction shows no conversion, and I only recover the starting material. What should I check first? A: First, ensure that your reaction setup is truly anaerobic. The active Pd(0) catalyst is sensitive to oxygen, and improper degassing can lead to catalyst deactivation.[7] Verify the quality and activity of your catalyst, ligands, and reagents. Old or improperly stored reagents can be a common source of failure. For challenging substrates, consider an in-situ conversion of a less reactive aryl bromide to a more reactive aryl iodide to facilitate the coupling.[16]
Q: I'm observing a low yield despite using a standard catalyst system. What can I optimize? A: Systematic optimization of reaction parameters is key.
-
Catalyst/Ligand: The choice of ligand is crucial. For electron-rich or sterically hindered iodinated heterocycles, switching to a bulkier and more electron-donating ligand (e.g., Buchwald-type ligands) can accelerate the oxidative addition step.[6][17]
-
Base: The base is critical for the catalytic cycle. If you are using a weak base like K₂CO₃, switching to a stronger base like Cs₂CO₃ or K₃PO₄, or a soluble organic base, might be necessary.[7][18] Ensure the base is finely ground and dry for better reproducibility.[17]
-
Temperature: While many couplings with aryl iodides proceed at room temperature, increasing the temperature (e.g., to 80-120 °C) can overcome activation barriers for difficult substrates.[7][19][20]
-
Solvent: As mentioned, solvent choice is important. If you suspect iodide inhibition, switching to a solvent like toluene where the iodide byproduct precipitates may improve the yield.[4][13]
Problem 2: Side Product Formation
Q: I'm seeing significant formation of a homocoupled product from my coupling partner. How can I prevent this? A: Homocoupling, particularly of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions (Glaser coupling), is a common side reaction.[5][21] This is often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction. Ensure thorough degassing of your reaction mixture.[5] For Sonogashira couplings, using copper-free conditions can eliminate the Glaser-Hay homocoupling pathway.[21] For Suzuki reactions, ensure a pure Pd(0) source or pre-catalyst is used.
Q: My reaction is producing dehalogenated (hydrodehalogenation) starting material. What is the cause? A: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, can occur as a competing pathway. This can be promoted by certain solvents, bases, or impurities. Ensure your solvents are anhydrous and your reagents are pure. In some cases, adjusting the ligand or base can suppress this side reaction.
Problem 3: Catalyst Decomposition
Q: My reaction solution turns black, and the reaction stalls. What does this indicate? A: The formation of a black precipitate usually indicates the decomposition of the Pd(0) catalyst into palladium black, which is catalytically inactive.[22] This can be caused by several factors:
-
High Temperature: Excessive heat can lead to catalyst agglomeration and precipitation. Try running the reaction at a lower temperature if possible.
-
Ligand Dissociation: If the ligand is not strongly bound, the "naked" palladium can decompose. Using a ligand with a larger "bite angle" or a chelating ligand (like dppf) can improve catalyst stability.[8]
-
Solvent Choice: Certain solvents may not adequately stabilize the catalytic species. THF, for example, has been anecdotally reported to promote the formation of palladium black in some Sonogashira couplings.[22]
Data on Catalyst System Performance
The following tables summarize data from literature on the optimization of various cross-coupling reactions, which can guide your catalyst and condition selection.
Table 1: Effect of Phosphine Ligands on Suzuki-Miyaura Coupling Yield
| Entry | Ligand (mol%) | Reaction Time (h) | Yield (%) |
| 1 | None | 24 | Traces |
| 2 | MeCgPPh (40) | 18 | 90 |
| 3 | XPhos (40) | 24 | 84 |
| 4 | dppf (20) | 24 | 71 |
| 5 | (4-Tol)₃P (40) | 24 | 68 |
| Reaction Conditions: p-Iodoanisole coupled with NN-AuPPh₃ using Pd₂(dba)₃·CHCl₃ as the palladium source in toluene at room temperature. Data synthesized from a study by Tretyakov et al.[8] |
Table 2: Optimization of Suzuki-Miyaura Coupling for a Challenging Heterocycle
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 90 | 38 |
| 2 | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | TPGS-750-M/H₂O | 50 | 69 |
| Reaction Conditions: Coupling of a complex brominated heterocycle with a boronic acid. Entry 2 involves an in-situ conversion of the bromide to an iodide prior to coupling. Data synthesized from a study on challenging cross-couplings.[16][23] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling of an Iodinated Heterocycle
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the iodinated heterocycle (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
2. Catalyst Addition:
-
In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and/or the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 2.5-6 mol%).
3. Degassing and Solvent Addition:
-
Seal the reaction vessel. If not working in a glovebox, evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[24]
-
Using a syringe, add the degassed solvent (e.g., toluene, dioxane, or THF, to achieve a concentration of ~0.1-0.5 M).
4. Reaction Execution:
-
Place the vessel in a preheated oil bath or heating block and stir vigorously.[24]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions can take anywhere from 15 minutes to 48 hours.[24]
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
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// Edges Start -> ReactionType; ReactionType -> InitialCatalyst; InitialCatalyst -> SubstrateCheck; SubstrateCheck -> BulkyLigand [label=" Yes"]; SubstrateCheck -> StandardLigand [label=" No"]; BulkyLigand -> RunReaction; StandardLigand -> RunReaction; RunReaction -> Evaluate; Evaluate -> Success [label=" Good"]; Evaluate -> Troubleshoot [label=" Poor"]; } endom Caption: A workflow to guide initial catalyst selection for coupling iodinated heterocycles.
// Node Definitions Start [label="Problem Observed\n(e.g., Low Yield)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckInert [label="Is the reaction setup\nfully anaerobic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Degas [label="Action: Improve degassing protocol.\n(Freeze-Pump-Thaw)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckReagents [label="Are reagents/catalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NewReagents [label="Action: Use fresh reagents,\ncatalyst, and dry solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeConditions [label="Systematically Optimize Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeLigand [label="1. Change Ligand\n(Increase bulk/electron density)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeBase [label="2. Change Base\n(Increase strength/solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeSolvent [label="3. Change Solvent/Temp\n(Minimize iodide inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckInert; CheckInert -> Degas [label="No"]; CheckInert -> CheckReagents [label="Yes"]; Degas -> CheckReagents; CheckReagents -> NewReagents [label="No"]; CheckReagents -> OptimizeConditions [label="Yes"]; NewReagents -> OptimizeConditions; OptimizeConditions -> ChangeLigand; ChangeLigand -> ChangeBase; ChangeBase -> ChangeSolvent; } endom Caption: A logical flowchart for troubleshooting common cross-coupling reaction failures.
// Node definitions Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="L₂Pd(II)(Ar)(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="L₂Pd(II)(Ar)(R')", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Input/Output nodes ArI [label="Ar-I\n(Iodinated\nHeterocycle)", shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#5F6368"]; Boronic [label="R'-B(OR)₂\n(Boronic Acid/Ester)", shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#5F6368"]; Base [label="Base", shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#5F6368"]; Product [label="Ar-R'\n(Product)", shape=box, style="rounded,dashed", fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [color="#EA4335", arrowhead=normal]; ArI -> OxAdd [color="#EA4335", arrowhead=normal]; OxAdd -> PdII [label=" Slowed by\n bulky groups", color="#EA4335", arrowhead=normal]; PdII -> Trans [color="#FBBC05", arrowhead=normal]; Boronic -> Trans [color="#FBBC05", arrowhead=normal]; Base -> Trans [color="#FBBC05", arrowhead=normal]; Trans -> PdII_R [label=" Base is\n critical", color="#FBBC05", arrowhead=normal]; PdII_R -> RedElim [color="#34A853", arrowhead=normal]; RedElim -> Pd0 [label=" Often the\n rate-limiting step", color="#34A853", arrowhead=normal]; RedElim -> Product [color="#34A853", arrowhead=normal]; } endom Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calibrechem.com [calibrechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. scispace.com [scispace.com]
- 14. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. books.rsc.org [books.rsc.org]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Palladium Catalyst Removal from Pyrazolo[3,4-b]pyridine Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from pyrazolo[3,4-b]pyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from pyrazolo[3,4-b]pyridine products?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons. Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in drug products.[1] Palladium can also interfere with downstream reactions and biological assays, and potentially impact the stability of the final compound.
Q2: What are the most common methods for removing palladium from pyrazolo[3,4-b]pyridine products?
A2: The primary methods for palladium removal include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium. Common adsorbents include functionalized silica or polymers (with thiol, thiourea, or triazine functionalities) and activated carbon.[2][3]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be employed to partition palladium salts into an aqueous phase, away from the desired organic product.[4]
-
Chromatography: Column chromatography can separate the product from the palladium catalyst. However, its effectiveness can be unpredictable and may not be sufficient on its own.[5]
Q3: How does the pyrazolo[3,4-b]pyridine core affect palladium removal?
A3: The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can act as ligands, forming stable complexes with palladium. This can make removal by standard methods more challenging. The basicity of the heterocycle can influence the choice of scavenger and the overall purification strategy.
Q4: When should I use activated carbon versus a specialized scavenger?
A4: Activated carbon is a cost-effective option for palladium removal.[6] However, it can be non-selective and lead to loss of your pyrazolo[3,4-b]pyridine product through adsorption.[7] Specialized scavengers, such as those with thiol or trimercaptotriazine (TMT) functionalities, offer higher selectivity and efficiency for palladium, though they are more expensive.[8][9] For high-value pyrazolo[3,4-b]pyridine products where yield is critical, specialized scavengers are often the better choice.
Q5: What are typical acceptable limits for residual palladium in pharmaceutical intermediates?
A5: The acceptable limit for palladium depends on the stage of development and the intended use of the compound. For early-stage drug discovery, levels below 100 ppm may be acceptable.[5] For active pharmaceutical ingredients (APIs), the limits are much stricter, often requiring palladium levels to be below 10 ppm.[10]
Troubleshooting Guides
Issue 1: Incomplete Palladium Removal with Scavengers
Symptoms:
-
High residual palladium levels (> 50 ppm) detected by ICP-MS or other analytical techniques after scavenger treatment.
-
Persistent coloration of the product solution.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Scavenger Choice | The nitrogen-rich pyrazolo[3,4-b]pyridine may strongly coordinate with palladium. Screen a panel of scavengers with different functionalities (e.g., thiol, thiourea, TMT) to find the most effective one for your specific product. Thiol-based scavengers are often effective for various palladium species.[11] |
| Insufficient Scavenger Amount | Increase the equivalents of the scavenger relative to the initial palladium catalyst loading. A typical starting point is 5-10 weight equivalents. |
| Suboptimal Conditions | Optimize scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve performance. Monitor palladium levels over time to determine the optimal duration. |
| Poor Mass Transfer | Ensure vigorous stirring during the scavenging process to maximize contact between the scavenger and the dissolved palladium species. |
| Product-Palladium Complexation | The pyrazolo[3,4-b]pyridine product may form a very stable complex with palladium. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. |
Issue 2: Product Loss During Palladium Removal
Symptoms:
-
Low isolated yield of the pyrazolo[3,4-b]pyridine product after purification.
Possible Causes & Solutions:
| Cause | Solution |
| Product Adsorption onto Scavenger/Carbon | - Minimize the amount of adsorbent used to the minimum effective quantity. - After filtration, wash the scavenger or activated carbon thoroughly with a fresh portion of the solvent to recover adsorbed product. - Select a solvent in which your product is highly soluble to minimize its adsorption. |
| Product Co-precipitation | If attempting to precipitate the palladium, the product may co-precipitate. Adjust the solvent system or pH to improve the differential solubility. |
| Inefficient Extraction | During liquid-liquid extraction, ensure the product has low solubility in the aqueous phase. Multiple extractions may be necessary. |
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency for Nitrogen-Containing Heterocycles
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| MP-TMT | 852 | < 9 | > 99% | THF/DMF, 16h, RT | [8] |
| Si-Thiol | 1300 | 2 | > 99.8% | THF/Water, 17h, 35°C | [11] |
| Activated Carbon | ~1000 | ~130 | ~87% | Ethyl Acetate, 16h, RT | [12] |
| Si-TMT | >100 (post-chromatography) | < 100 | - | - | [5] |
Note: The efficiency of palladium removal can vary significantly based on the specific substrate, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
-
Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up to remove any water-soluble impurities.
-
Solvent Selection: Dissolve the crude pyrazolo[3,4-b]pyridine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected palladium scavenger (e.g., Si-Thiol, MP-TMT) to the solution. A typical loading is 5-10 wt% relative to the crude product.
-
Scavenging: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. Monitor the palladium concentration periodically by taking small aliquots for analysis (e.g., ICP-MS).
-
Filtration: Once the palladium removal is deemed complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified pyrazolo[3,4-b]pyridine product.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude pyrazolo[3,4-b]pyridine product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Adsorption: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Palladium Removal using Scavengers.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. sopachem.com [sopachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
Validation & Comparative
Analytical methods for the characterization of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine
A comprehensive guide to the analytical methods for the characterization of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine is essential for researchers and professionals in drug development. This guide provides a comparative overview of key analytical techniques, supported by detailed experimental protocols and data presentation, to ensure accurate and reliable characterization of this specific heterocyclic compound. The chemical formula for this compound is C₁₃H₈F₂IN₃, and its molecular weight is 371.12 g/mol .[1][2]
Comparison of Analytical Methods
The characterization of this compound relies on a suite of analytical techniques to determine its identity, purity, and structure. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. For unambiguous structure confirmation, X-ray Crystallography is the gold standard.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, detection of impurities. | High resolution, sensitivity, and reproducibility.[3] | Requires reference standards for absolute quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, impurity identification. | Provides molecular weight information for each component. | Ionization efficiency can vary, potentially affecting quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of chemical structure, confirmation of functional groups. | Provides detailed structural information. | Lower sensitivity compared to other methods, complex spectra. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Confirms the empirical formula. | Does not provide structural information. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Unambiguous structure determination.[4] | Requires a single, high-quality crystal. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the compound and identify any potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable for this type of molecule.[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A typical gradient might start at 5% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed to confirm the molecular weight of the target compound and to identify the molecular weights of any impurities detected by HPLC.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).
-
LC Conditions: The same conditions as the HPLC method can generally be used.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for pyrazolo[3,4-b]pyridine derivatives.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 372.0).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, splitting patterns, and integration of the peaks will provide information about the number and connectivity of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
Data Analysis: The obtained spectra are compared with the expected chemical shifts and coupling constants for the proposed structure.
Elemental Analysis
This technique is used to experimentally determine the percentage of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values.
-
Instrumentation: An elemental analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
Data Analysis: The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₃H₈F₂IN₃.
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between the different characterization techniques.
Caption: Analytical workflow for compound characterization.
Caption: Relationship between techniques and information.
References
- 1. GSRS [precision.fda.gov]
- 2. 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine | C13H8F2IN3 | CID 58065602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unraveling the Spectroscopic Signature: A Comparative Guide to the ¹H and ¹³C NMR Assignment of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
For researchers, scientists, and professionals in drug development, precise analytical data is paramount for the unambiguous identification and characterization of novel chemical entities. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide also presents data for relevant structural analogs to aid in spectral interpretation and assignment.
While complete, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the searched literature, this guide constructs a detailed analysis based on the known spectral data of its core components and closely related analogs. By examining the NMR data of 3-iodo-1H-pyrazolo[3,4-b]pyridine and considering the expected substituent effects of the 2-fluorobenzyl group, a comprehensive assignment can be proposed.
Comparative ¹H NMR Data
The ¹H NMR spectrum is crucial for identifying the number and connectivity of protons in a molecule. The table below compares the experimental ¹H NMR data for 3-iodo-1H-pyrazolo[3,4-b]pyridine with the predicted shifts for the target compound.
| Compound | Solvent | H4 (dd) | H5 (dd) | H6 (dd) | NH (br s) | CH₂ (s) | Aromatic (m) |
| 3-iodo-1H-pyrazolo[3,4-b]pyridine[1][2] | CDCl₃ | 7.89 ppm | 7.24 ppm | 8.64 ppm | 13.18 ppm | - | - |
| This compound (Predicted) | CDCl₃ | ~7.9 ppm | ~7.3 ppm | ~8.6 ppm | - | ~5.5-5.7 ppm | ~7.0-7.4 ppm |
The introduction of the 2-fluorobenzyl group at the N1 position of the pyrazole ring is expected to cause a downfield shift of the methylene protons (CH₂) to approximately 5.5-5.7 ppm. The protons of the 2-fluorobenzyl group's aromatic ring would appear as a complex multiplet in the region of 7.0-7.4 ppm. The signals for the pyrazolo[3,4-b]pyridine core (H4, H5, and H6) are predicted to experience only minor shifts compared to the parent compound.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The table below outlines the predicted ¹³C NMR chemical shifts for this compound, based on typical values for the pyrazolo[3,4-b]pyridine ring system and the 2-fluorobenzyl substituent.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound |
| C3 | ~90-100 |
| C3a | ~145-150 |
| C4 | ~120-125 |
| C5 | ~125-130 |
| C6 | ~148-152 |
| C7a | ~140-145 |
| CH₂ | ~50-55 |
| C1' | ~125-130 (d, J_CF ≈ 15 Hz) |
| C2' | ~160-165 (d, J_CF ≈ 245 Hz) |
| C3' | ~115-120 (d, J_CF ≈ 21 Hz) |
| C4' | ~130-135 |
| C5' | ~124-128 |
| C6' | ~129-133 (d, J_CF ≈ 8 Hz) |
Key expected features in the ¹³C NMR spectrum include the carbon bearing the iodine (C3), which is anticipated to be significantly shielded. The carbons of the 2-fluorobenzyl group will exhibit characteristic splitting patterns due to coupling with the fluorine atom.
Experimental Protocols
General NMR Spectroscopic Method
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
For a typical ¹H NMR experiment, the following parameters can be used:
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
For a typical ¹³C NMR experiment, the following parameters can be used:
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096
Structural Representation
To aid in the assignment of NMR signals, the chemical structure and atom numbering of this compound are illustrated below.
Caption: Structure and atom numbering for this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While awaiting the publication of a fully assigned experimental spectrum, the comparative data and predictions herein offer valuable insights for researchers working with this and related heterocyclic systems.
References
Comparison of different synthetic routes to 1H-pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. The versatile nature of this scaffold has driven the development of a multitude of synthetic strategies. This guide provides an objective comparison of the most common and effective synthetic routes to 1H-pyrazolo[3,4-b]pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
Four principal synthetic routes for the construction of the 1H-pyrazolo[3,4-b]pyridine core are discussed and compared:
-
Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds: A classic and widely used method.
-
Reaction of 5-Aminopyrazoles with α,β-Unsaturated Ketones: A versatile approach based on Michael addition followed by cyclization.
-
The Gould-Jacobs Reaction: A reliable method for accessing 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]pyridines.
-
Multicomponent Reactions (MCRs): Efficient one-pot strategies for the rapid assembly of complex pyrazolo[3,4-b]pyridines.
-
Reaction of 5-Aminopyrazoles with Alkynyl Aldehydes: A modern approach offering high regioselectivity.
The following sections provide a detailed comparison of these routes, including reaction schemes, quantitative data, and experimental protocols.
Route 1: Condensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds
This is one of the most established and frequently employed methods for the synthesis of 1H-pyrazolo[3,4-b]pyridines. The reaction involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, typically under acidic conditions. A key consideration for this route is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls. The regioselectivity is influenced by the relative electrophilicity of the two carbonyl groups.
Caption: General scheme for the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds.
Table 1: Comparison of Reaction Conditions and Yields for Route 1
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Acetylacetone | Glacial Acetic Acid | Reflux | 4 | 85 | |
| 1-Phenyl-1H-pyrazol-5-amine | Ethyl Acetoacetate | Glacial Acetic Acid | Reflux | 6 | 78 | |
| 3-Amino-5-methylpyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | Reflux | 5 | 92 (regioisomer) | [1] |
| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | Dibenzoylmethane | p-Toluenesulfonic acid / Toluene | Reflux | 12 | 88 | N/A |
Experimental Protocol: Synthesis of 3-Methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine
A mixture of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.73 g, 10 mmol) and dibenzoylmethane (2.24 g, 10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the title compound.
Route 2: Reaction of 5-Aminopyrazoles with α,β-Unsaturated Ketones
This method involves the Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone, followed by intramolecular cyclization and subsequent oxidation or aromatization to yield the 1H-pyrazolo[3,4-b]pyridine. This route is highly versatile, allowing for the introduction of a wide variety of substituents on the pyridine ring.
Caption: General scheme for the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones.
Table 2: Comparison of Reaction Conditions and Yields for Route 2
| 5-Aminopyrazole Derivative | α,β-Unsaturated Ketone | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-1-phenylpyrazole | Chalcone | ZrCl4 / DMF/EtOH | 95 | 16 | 28 | N/A |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzylideneacetone | [bmim]Br | 90 | 2 | 92 | [2] |
| 5-Amino-3-methyl-1H-pyrazole | 4-(Dimethylamino)chalcone | Acetic Acid | Reflux | 8 | 75 | N/A |
| 1H-Pyrazol-5-amine | 1,3-Diphenylprop-2-en-1-one | L-Proline / DMSO | 100 | 12 | 85 | N/A |
Experimental Protocol: ZrCl4-Catalyzed Synthesis of 6-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine
To a solution of benzylideneacetone (0.146 g, 1 mmol) in a mixture of DMF (1 mL) and EtOH (1 mL), 5-amino-1-phenylpyrazole (0.159 g, 1 mmol) is added at room temperature. The reaction mixture is degassed, and ZrCl4 (0.070 g, 0.3 mmol) is added. The mixture is stirred vigorously at 95 °C for 16 hours. After completion, the mixture is concentrated in vacuo, and the residue is partitioned between CHCl3 and water. The organic layer is separated, washed with water, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography.
Route 3: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to other derivatives, such as 4-chloro analogues. This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (DEEMM) or a similar reagent, followed by thermal cyclization.
Caption: General scheme for the Gould-Jacobs synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines.
Table 3: Comparison of Reaction Conditions and Yields for the Gould-Jacobs Reaction
| 3-Aminopyrazole Derivative | Reagent | Conditions (Step 1) | Conditions (Step 2) | Overall Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | DEEMM | Dowtherm A, 250 °C, 30 min | POCl3, reflux, 2 h | 65 | [2] |
| 3-Aminopyrazole | DEEMM | Eaton's reagent, 100 °C, 1 h | POCl3, 110 °C, 3 h | 72 | N/A |
| 3-Amino-4-cyanopyrazole | Diethyl 2-(acetyl)malonate | Acetic anhydride, reflux, 4 h | PPh3/CCl4, reflux, 6 h | 58 | N/A |
| 1-Methyl-1H-pyrazol-5-amine | DEEMM | Microwave, 250 °C, 10 min | POCl3, reflux, 2h | 80 | N/A |
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
A mixture of 3-aminopyrazole (0.83 g, 10 mmol) and diethyl 2-(ethoxymethylene)malonate (2.16 g, 10 mmol) is heated at 120 °C for 1 hour. The resulting solid is then added to boiling Dowtherm A (20 mL) and heated at reflux (250 °C) for 15 minutes. After cooling, the precipitate is collected by filtration, washed with ether, and dried to give the crude product. Recrystallization from a suitable solvent yields the pure ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Route 4: Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to synthesize complex 1H-pyrazolo[3,4-b]pyridines in a single step from three or more starting materials. These reactions are often environmentally friendly and can be performed under mild conditions, sometimes with the aid of microwave irradiation.
Caption: General scheme for a three-component synthesis of 1H-pyrazolo[3,4-b]pyridines.
Table 4: Comparison of Reaction Conditions and Yields for Multicomponent Reactions
| Aminopyrazole | Aldehyde | Active Methylene Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenylpyrazole | Benzaldehyde | Malononitrile | Piperidine / EtOH | Reflux | 3 h | 92 | [3] |
| 1H-Pyrazol-5-amine | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Starch solution / H2O | 90 | 60-90 min | 95 | |
| 5-Amino-3-methyl-1H-pyrazole | 4-Nitrobenzaldehyde | Acetylacetone | L-Proline / H2O | 80 | 2 h | 88 | N/A |
| 5-Amino-1,3-dimethylpyrazole | Cyclohexanecarboxaldehyde | Ethyl 2-cyanoacetate | TEA / H2O (Microwave) | 40 | 20 min | 89 | N/A |
Experimental Protocol: One-Pot Synthesis of 6-Amino-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
A mixture of 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) containing a catalytic amount of piperidine (0.1 mL) is heated at reflux for 3 hours. The reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the pure product.
Route 5: Reaction of 5-Aminopyrazoles with Alkynyl Aldehydes
This modern approach involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. A key advantage of this method is its high regioselectivity, affording C6-substituted pyrazolo[3,4-b]pyridines. The reaction can be tuned to produce halogenated or non-halogenated products by the choice of catalyst and additives.[4]
Caption: General scheme for the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes.
Table 5: Comparison of Reaction Conditions and Yields for Route 5
| 5-Aminopyrazole Derivative | Alkynyl Aldehyde | Catalyst/Additive/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Ag(CF3CO2) / TfOH / DMAc | 100 | 2 | 78 | [4] |
| 1,3-Diphenyl-1H-pyrazol-5-amine | 3-(4-Methoxyphenyl)propiolaldehyde | Ag(CF3CO2) / TfOH / DMAc | 100 | 2 | 75 | [4] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | I2 / TfOH / DMSO | 100 | 6 | 68 (Iodinated) | [4] |
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | 3-(Thiophen-2-yl)propiolaldehyde | Ag(CF3CO2) / TfOH / DMAc | 100 | 2 | 72 | [4] |
Experimental Protocol: Synthesis of 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine
To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.173 g, 1 mmol) and 3-phenylpropiolaldehyde (0.130 g, 1 mmol) in DMAc (1.5 mL) are added Ag(CF3CO2) (0.022 g, 0.1 mmol) and TfOH (0.045 g, 0.3 mmol). The reaction mixture is stirred at 100 °C for 2 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography to give the desired product.
Logical Flow for Selecting a Synthetic Route
The choice of the most appropriate synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following flowchart provides a logical guide to aid in this decision-making process.
Caption: Decision-making flowchart for selecting a synthetic route to 1H-pyrazolo[3,4-b]pyridines.
Conclusion
The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through a variety of effective methods. The classical condensation with 1,3-dicarbonyls and the Michael addition of α,β-unsaturated ketones remain highly relevant and versatile. The Gould-Jacobs reaction provides a specific entry to 4-substituted derivatives. For rapid library synthesis and exploration of chemical space, multicomponent reactions are exceptionally powerful. Finally, the use of alkynyl aldehydes represents a modern and highly regioselective strategy. By carefully considering the target molecule and the available resources, researchers can select the optimal synthetic route to access this important class of heterocyclic compounds.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intermediates in Riociguat Synthesis: Spotlight on 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Riociguat, a crucial therapeutic agent for pulmonary hypertension, relies on the efficient construction of its core pyrazolo[3,4-b]pyridine structure. The selection of the key intermediate significantly impacts the overall yield, purity, and scalability of the manufacturing process. This guide provides an objective comparison of various intermediates used in Riociguat synthesis, with a particular focus on the utility of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine against other alternatives. Experimental data and detailed protocols are presented to support a comprehensive evaluation.
Core Intermediates and Synthetic Strategies
The central precursor to Riociguat is the 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine backbone, functionalized at the 3-position to allow for the introduction of the pyrimidine moiety. Several synthetic routes have been developed, primarily diverging in the choice of the leaving group at the C3 position of the pyrazolopyridine ring and the starting materials. The most prominent intermediates include those with iodo, bromo, and cyano functionalities at this position.
A pivotal intermediate in many synthetic pathways is 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide, which is subsequently cyclized to form the core of the Riociguat molecule. The efficiency of synthesizing this carboximidamide is a key determinant of the overall process viability.
Quantitative Comparison of Synthetic Routes
The following tables summarize quantitative data from various reported synthetic pathways to key Riociguat intermediates, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
| Starting Material | Intermediate | Reagents and Conditions | Yield (%) | Reference |
| 3-iodo-1H-pyrazolo[3,4-b]pyridine | This compound | 1. Fluorobenzyl bromide; 2. Zinc cyanide | High | [1] |
| 1-(2-Fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine | Not Applicable | Pd-catalyzed cyanation | Not specified | [2] |
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | Not Applicable | SOCl₂, Toluene, 110°C, overnight | 75% | |
| 2-chloronicotinic acid | (E)-2-(2-chloropyridin-3-yl)-2-(2-(2-fluorobenzyl) hydrazono) acetamide | Multi-step | 65% (for carboxamide) |
Table 2: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | NaOCH₃, MeOH; then NH₄Cl, Acetic Acid, reflux, 12h | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile from 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide
-
To a solution of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (2.0 g, 0.0074 mol) in toluene (50.0 ml), thionyl chloride (SOCl₂) is added at room temperature.
-
The reaction mixture is heated to 110°C and maintained overnight.
-
After cooling to room temperature, the reaction mass is quenched with ice water.
-
The organic layer is separated, dried over sodium sulfate (Na₂SO₄), and the solvent is distilled off to obtain the crude product.
-
The crude product is purified by column chromatography to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (1.4 g, 75% yield).
Protocol 2: Synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride from the Corresponding Carbonitrile
-
To a solution of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (3.645 g, 0.0144 mol) in methanol (150.0 ml), sodium methoxide (NaOCH₃) is added at room temperature.
-
The reaction is maintained for 6 hours at 25-30°C.
-
To the resulting solution containing the imidate, glacial acetic acid (3.376 g, 0.034 mol) and ammonium chloride (1.85 g, 0.034 mol) are added at room temperature.
-
The reaction mass is heated to reflux and maintained for 12 hours.
-
The subsequent steps involve isolation and purification of the hydrochloride salt.
Signaling Pathway and Synthetic Workflow
Riociguat's Mechanism of Action
Riociguat is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It exerts its therapeutic effect through a dual mechanism: it directly stimulates sGC independent of NO and it sensitizes sGC to endogenous NO. This leads to increased production of cyclic guanosine monophosphate (cGMP), which in turn triggers vasodilation and inhibits smooth muscle proliferation, thereby reducing pulmonary vascular resistance.
Caption: Riociguat's dual mechanism of action on the NO-sGC-cGMP pathway.
General Synthetic Workflow for Riociguat
The synthesis of Riociguat generally proceeds through the formation of the key intermediate, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide, followed by cyclization and subsequent modifications. The choice of the starting pyrazolo[3,4-b]pyridine derivative influences the initial steps of this workflow.
Caption: Generalized synthetic workflow for Riociguat from various intermediates.
Conclusion
The selection of an optimal intermediate for Riociguat synthesis is a critical decision in drug development and manufacturing. While the use of this compound offers a viable route, alternatives starting from bromo- or chloro-substituted pyridines also present competitive options. The choice ultimately depends on a multi-faceted analysis of raw material cost, reaction efficiency, scalability, and safety. The data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the synthesis of this important therapeutic agent.
References
A Comparative Benchmarking Guide to the Reactivity of 3-Iodo vs. 3-Bromo Pyrazolo[3,4-b]pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The functionalization of this core, particularly at the C3-position, through transition-metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic strategies. The choice of the halide at this position—typically iodine or bromine—profoundly influences reaction efficiency, catalyst selection, and overall synthetic route design.
This guide provides an objective, data-supported comparison of the reactivity of 3-iodo- and 3-bromo-pyrazolo[3,4-b]pyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is intended to inform strategic decisions in the synthesis of complex molecules bearing this important scaffold.
Executive Summary: The Reactivity Hierarchy
The fundamental difference in reactivity between 3-iodo- and 3-bromo-pyrazolo[3,4-b]pyridines stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst.
The weaker C-I bond undergoes oxidative addition more readily, leading to:
-
Faster reaction rates
-
Higher yields under milder conditions
-
Greater suitability for less reactive coupling partners
Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl . Consequently, 3-iodo-pyrazolo[3,4-b]pyridines are significantly more reactive substrates than their 3-bromo counterparts.
Quantitative Reactivity Comparison
While direct, side-by-side comparative studies on 3-halo-pyrazolo[3,4-b]pyridines are not extensively documented in the literature, the established reactivity trends of aryl halides allow for the construction of a representative comparison. The following tables summarize expected and reported outcomes for key cross-coupling reactions, illustrating the superior reactivity of the iodo-substituted scaffold.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of the C-I bond allows for efficient coupling under milder conditions compared to the C-Br bond.
| Halide at C3 | Coupling Partner | Catalyst System | Conditions | Yield (%) | Notes |
| Iodo | Phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Dioxane/H₂O (5:1), 90 °C, 4h | ~92% | High yield under relatively mild conditions. |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Ethanol/H₂O, 80 °C, 6h | ~75-85% (Est.) | Requires slightly more forcing conditions or more active catalysts for comparable yields. |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The enhanced reactivity of the iodo-derivative is particularly advantageous for this transformation.
| Halide at C3 | Coupling Partner | Catalyst System | Conditions | Yield (%) | Notes |
| Iodo | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | THF, 60 °C, 6h | ~85-95% | Efficient coupling at moderate temperatures. |
| Bromo | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF, 100 °C, 3h | ~70-80% (Est.) | Often requires higher temperatures and longer reaction times. |
Table 3: Buchwald-Hartwig Amination
For C-N bond formation, the higher reactivity of the C-I bond can be crucial, especially when using less nucleophilic amines or when aiming for high chemoselectivity in polyhalogenated systems.
| Halide at C3 | Coupling Partner | Catalyst System | Conditions | Yield (%) | Notes |
| Iodo | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 100 °C, 12h | ~90% | Generally high yields with a variety of amines. |
| Bromo | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 80 °C, 4h | ~60-70% (Est.) | May require stronger bases and more electron-rich ligands. |
Visualization
A Comparative Crystallographic Analysis of 1H-pyrazolo[3,4-b]pyridine Derivatives for Researchers and Drug Development Professionals
A deep dive into the structural nuances of 1H-pyrazolo[3,4-b]pyridine derivatives reveals key insights for the design of potent kinase inhibitors. This guide provides a comparative analysis of their X-ray crystallographic data, detailed experimental protocols for their synthesis and crystal growth, and a visualization of a key signaling pathway targeted by these compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a variety of protein kinases involved in cancer and inflammatory diseases. The rigid, bicyclic nature of this scaffold provides a versatile platform for substituent modification, enabling the fine-tuning of inhibitory activity and selectivity. X-ray crystallography plays a pivotal role in elucidating the precise three-dimensional arrangement of these molecules, offering a rational basis for structure-activity relationship (SAR) studies and the design of next-generation inhibitors.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the impact of substitution on their solid-state conformation and packing. This data provides a foundation for understanding how molecular structure influences crystal packing and, potentially, bioavailability.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | C₆H₄IN₃ | Monoclinic | P2₁/c | 10.7999(13) | 7.7939(9) | 17.406(2) | 90 | 101.748(2) | 90 | 1434.5(3) | 8 |
| 3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | C₁₇H₁₇N₅ | Monoclinic | P2₁/n | 5.1450(2) | 15.1359(7) | 19.5828(9) | 90 | 96.547(4) | 90 | 1515.05(12) | 4 |
Experimental Protocols
General Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several established routes. A common and versatile method is the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
Example Synthesis of a Substituted 1H-pyrazolo[3,4-b]pyridine:
A mixture of a substituted 5-aminopyrazole (1 equivalent) and a β-ketoester (1.2 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.
X-ray Crystallographic Analysis Protocol
High-quality single crystals are essential for X-ray diffraction analysis. The following is a general protocol for obtaining and analyzing crystals of 1H-pyrazolo[3,4-b]pyridine derivatives.
1. Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for crystallization include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures of these with less polar solvents like hexane or heptane. The vapor diffusion method, where a solution of the compound in a volatile solvent is allowed to slowly equilibrate with a less soluble anti-solvent, is also a highly effective technique.
2. Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Signaling Pathway Visualization
Many 1H-pyrazolo[3,4-b]pyridine derivatives exhibit their therapeutic effects by inhibiting protein kinases that are crucial components of intracellular signaling pathways. One such important pathway is the Cyclin-Dependent Kinase 2 (CDK2) pathway, which plays a central role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and is a key strategy in cancer therapy.
Caption: The CDK2 signaling pathway, a key regulator of the cell cycle, is a target for 1H-pyrazolo[3,4-b]pyridine inhibitors.
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation behavior of 1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine. Due to the absence of direct experimental data for this specific molecule in the public domain, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and compares it with the known fragmentation patterns of structurally related compounds. The analysis is supported by data from analogous chemical structures to provide a robust framework for researchers working on the structural elucidation of novel pyrazolo[3,4-b]pyridine derivatives.
Predicted Fragmentation Profile of this compound
The fragmentation of the title compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the N-benzyl bond, loss of the iodine substituent, and fragmentation of the heterocyclic core.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 379 | [M]⁺• (Molecular Ion) | - |
| 252 | [M - I]⁺ | Loss of iodine radical (•I) |
| 109 | [C₇H₆F]⁺ | Cleavage of the N-CH₂ bond (Benzylic cation) |
| 270 | [C₇H₅IN₃]⁺• | Cleavage of the N-CH₂ bond (Pyrazolo[3,4-b]pyridine radical cation) |
| 243 | [C₇H₄IN₂]⁺ | Loss of HCN from the pyrazolo[3,4-b]pyridine core |
| 91 | [C₆H₄F]⁺ | Loss of H₂C=N from the benzylamine fragment |
Comparative Fragmentation Analysis with Alternative Structures
To contextualize the predicted fragmentation, this section compares it with the known mass spectrometric behavior of related pyrazole and pyrazolo[3,4-b]pyridine derivatives.
Table 2: Comparison of Key Fragmentation Pathways in Related Compounds
| Compound Class | Key Fragmentation Pathway | Common Fragment Ions (m/z) | Citation |
| Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates | Elimination of ethanol followed by loss of CO and HCN. | [M - C₂H₅OH]⁺, [M - C₂H₅OH - CO]⁺, [M - C₂H₅OH - CO - HCN]⁺, 77 (C₆H₅⁺) | [1] |
| Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines | Elimination of CO followed by loss of halogen or halogen acid and successive loss of HCN. | [M - CO]⁺, [M - CO - X]⁺ (X=Cl, Br), [M - CO - HX]⁺, 77 (C₆H₅⁺) | [2] |
| Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines | Elimination of CO followed by loss of halogen or halogen acids and HCN. | [M - CO]⁺, [M - CO - X]⁺ (X=Cl, Br), [M - CO - HX]⁺ | [3] |
| Simple Pyrazoles | Expulsion of HCN or H• from the molecular ion. | [M - HCN]⁺•, [M - H]⁺ | [4] |
| Halogenated Benzyl Compounds | Loss of the halogen radical or hydrogen halide. α-cleavage is also common. | [M - X]⁺ (X=Cl, Br), [M - HX]⁺ | [5][6] |
This comparative data suggests that the fragmentation of this compound will likely be dominated by the cleavage of the weakest bonds: the C-I bond and the N-benzyl bond. The subsequent fragmentation of the heterocyclic core is expected to follow patterns observed in other pyrazolo[3,4-b]pyridine systems, primarily involving the loss of small neutral molecules like HCN.
Experimental Protocols
A general experimental protocol for the mass spectrometry analysis of this compound and its analogs is provided below.
Sample Preparation:
-
Dissolve 1-2 mg of the compound in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.
-
For electrospray ionization (ESI), further dilute the sample solution to a concentration of 1-10 µg/mL in a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements and elemental composition determination.
-
Ionization Source: Electron Ionization (EI) is typically used for volatile and thermally stable compounds to induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile molecules and will primarily yield the protonated molecule [M+H]⁺.
-
EI-MS Parameters:
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas (Nitrogen) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Nebulizer Pressure: 20-40 psi
-
-
Data Acquisition: Acquire data in full scan mode to obtain a comprehensive mass spectrum. For more detailed structural information, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion or key fragment ions for collision-induced dissociation (CID).
Visualizing Fragmentation and Workflows
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for mass spectrometry analysis.
References
Safety Operating Guide
Proper Disposal Procedures for 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound requires a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Chemical-impermeable (e.g., Nitrile rubber) | To prevent skin contact.[1][2] |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from splashes.[1][2] |
| Lab Coat | Fire/flame resistant and impervious | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Full-face respirator (if exposure limits are exceeded or irritation is experienced) | To prevent inhalation of dust or vapors.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the approved methods for the disposal of this compound and its contaminated containers.
1. Waste Collection:
-
Collect waste this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.
-
The container must be clearly labeled with the chemical name and associated hazards.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[1][4]
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[3]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or silica gel.[4][5]
-
Carefully collect the absorbed material and place it into a sealed, airtight container for disposal as hazardous waste.[3][4]
-
Do not allow the chemical to enter drains or sewer systems.[3]
3. Final Disposal:
-
The primary recommended disposal method is through a licensed chemical destruction facility.[3]
-
Controlled incineration with flue gas scrubbing is an acceptable alternative.[3]
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [1]
4. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, containers can be offered for recycling or reconditioning.
-
Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine. The following procedures are based on established safety protocols for handling pyridine derivatives and iodinated compounds to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][2][5][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][5][6] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[1][2][5] |
| Respiratory | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5][6] If a fume hood is not available, a properly fitted respirator may be necessary. |
Operational Plan: Handling and Use
Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.
1. Preparation:
-
Gather all necessary materials, including glassware, reagents, and waste containers.
-
Don the appropriate PPE as specified in the table above.[1][2][5][6]
2. Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within the fume hood to prevent inhalation of dust or vapors.[7]
-
Use non-sparking tools to handle the compound.[6]
-
Carefully transfer the weighed compound to the reaction vessel, avoiding spills.
3. Reaction Setup and Monitoring:
-
Set up the reaction apparatus within the fume hood.
-
Keep the reaction vessel closed to the extent possible to minimize the release of vapors.
-
Clearly label all containers with the name of the compound and any relevant hazard warnings.[1][2]
4. Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Dispose of all waste materials according to the disposal plan below.
-
After completing the work and removing PPE, wash hands thoroughly with soap and water.[6][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing the compound, including contaminated consumables (e.g., gloves, weighing paper) and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Waste Segregation: Do not mix this waste stream with other waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until it is collected by trained hazardous waste personnel.[6]
-
Spill Management: In case of a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. edvotek.com [edvotek.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
